YW3-56 hydrochloride
描述
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Structure
3D Structure
属性
分子式 |
C27H32ClN5O2 |
|---|---|
分子量 |
494.0 g/mol |
IUPAC 名称 |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1 |
InChI 键 |
LJJCYRVBDASIDX-DEOSSOPVSA-N |
产品来源 |
United States |
Foundational & Exploratory
YW3-56 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent, dual inhibitor of Protein Arginine Deiminase 4 (PAD4) and Protein Arginine Deiminase 2 (PAD2), with a more pronounced inhibitory effect on PAD4. This technical guide elucidates the multifaceted mechanism of action of YW3-56, detailing its role in epigenetic regulation, modulation of critical signaling pathways, and metabolic reprogramming in cancer cells. Through the inhibition of PAD-mediated histone citrullination, YW3-56 activates tumor suppressor pathways, leading to cell cycle arrest and apoptosis. Furthermore, its impact on the AKT/mTOR signaling cascade and glucose metabolism underscores its potential as a promising therapeutic agent in oncology. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: PAD Inhibition and Epigenetic Regulation
YW3-56 is a chloroacetamidine-based irreversible inhibitor that covalently binds to the active site of PAD enzymes. Its primary targets are PAD2 and PAD4, enzymes responsible for the post-translational modification of proteins through citrullination, the conversion of arginine residues to citrulline. This modification neutralizes the positive charge of arginine, leading to alterations in protein structure and function.
In the context of cancer, PAD4 is often overexpressed and plays a crucial role in epigenetic regulation by citrullinating histones, particularly Histone H3 (H3Cit). This process can lead to the repression of tumor suppressor genes. YW3-56 inhibits PAD4, thereby preventing histone H3 citrullination.[1][2] This inhibition leads to the reactivation of p53 target genes, such as p21/CIP1/WAF1, GADD45, and PUMA, which are critical regulators of the cell cycle and apoptosis.[3][4][5] The activation of these genes ultimately results in cell cycle arrest and programmed cell death in cancer cells.[3]
Quantitative Data
The inhibitory activity and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of YW3-56 against PAD Isoforms
| PAD Isoform | IC50 (nM) |
| Human PAD1 | 1,450 |
| Human PAD2 | 6,340 |
| Human PAD3 | 53,430 |
| Human PAD4 | 1,190 |
| Mouse PAD4 | 2,540 |
Data sourced from in vitro enzymatic assays.[6]
Table 2: Cytotoxicity of YW3-56 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| U2OS | Osteosarcoma | Cytotoxicity Assay | ~2.5 |
| NB4 | Acute Promyelocytic Leukemia | MTT Assay | Not explicitly stated, but dose-dependent decrease in viability observed from 2-8 µM |
IC50 values represent the concentration of YW3-56 required to inhibit 50% of cell growth or viability.[1][2]
Signaling Pathways Modulated by YW3-56
YW3-56 exerts its anti-cancer effects by modulating multiple interconnected signaling pathways.
p53 Signaling Pathway
By inhibiting PAD4 and reducing histone citrullination, YW3-56 derepresses p53 target genes, effectively activating the p53 signaling pathway. This leads to downstream effects including cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of p53 target gene expression by peptidylarginine deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coordination of PAD4 and HDAC2 in the regulation of p53-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
YW3-56 Hydrochloride: A Technical Guide to a Pan-PAD Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Protein Arginine Deiminase (PAD) enzyme family represents a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, various cancers, and inflammatory conditions. These enzymes catalyze the post-translational modification of arginine to citrulline, a process that can significantly alter protein structure and function, leading to pathological consequences. YW3-56 hydrochloride is an irreversible, pan-PAD inhibitor developed as a chemical probe and potential therapeutic agent. As an analog of the well-characterized inhibitor Cl-amidine, YW3-56 demonstrates broad activity against multiple PAD isozymes and potent effects in cellular and preclinical models. This document provides a comprehensive technical overview of YW3-56, including its mechanism of action, quantitative inhibitory profile, effects on key signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to Protein Arginine Deiminases (PADs)
The PAD family in humans consists of five calcium-dependent isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6), with PADs 1-4 being catalytically active.[1] These enzymes are responsible for citrullination, the conversion of a positively charged arginine residue on a protein to a neutral citrulline.[1] This loss of charge can disrupt ionic bonds, leading to changes in protein folding and interaction.
Dysregulated PAD activity is implicated in numerous pathologies. In autoimmune diseases like rheumatoid arthritis, hypercitrullination generates neoantigens that trigger a damaging immune response.[2] In oncology, PADs, particularly PAD4, are overexpressed in many cancers and contribute to tumorigenesis through epigenetic regulation by modifying histones.[3][4] One of the key functions of PAD4 is the citrullination of histones, which is a critical step in the formation of Neutrophil Extracellular Traps (NETs), structures involved in both innate immunity and thrombosis.[5] Given their central role in these processes, the development of potent and specific PAD inhibitors is an area of intense research.[2]
This compound: Overview and Mechanism of Action
YW3-56 is a potent, irreversible pan-PAD inhibitor derived from the Cl-amidine scaffold.[6] Its design is based on structural similarities to the natural PAD substrate, peptidylarginine.[5] The molecule contains a critical chloroacetamidine "warhead" that covalently binds to a cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[6][7] This covalent modification prevents the enzyme from catalyzing the conversion of arginine to citrulline. By inhibiting multiple PAD isozymes, YW3-56 serves as a powerful tool to probe the global biological functions of protein citrullination.
Chemical Structure
The chemical structure of YW3-56 features the key chloroacetamidine warhead responsible for its irreversible binding and a conjugate ring system that enhances its binding affinity and selectivity towards PAD proteins.[7]
-
Systematic Name: (S)-N-(1-((4-(N,N-dimethylamino)naphthalen-1-yl)amino)-1-oxopropan-2-yl)-2-phenylacetamide
-
Core Scaffold: Cl-amidine analog
Quantitative Data: Inhibitory Profile
YW3-56 has been evaluated for its inhibitory potency against multiple PAD isozymes. The half-maximal inhibitory concentration (IC50) values demonstrate its character as a pan-PAD inhibitor, with activity in the low micromolar range.
| Target Enzyme | IC50 (nM) | IC50 (µM) | Reference |
| Human PAD1 | 1,450 | 1.45 | [5] |
| Human PAD2 | 6,340 | 6.34 | [5] |
| Human PAD3 | 53,430 | 53.43 | [5] |
| Human PAD4 | 1,190 | 1.19 | [5] |
| Mouse PAD4 | 2,540 | 2.54 | [5] |
| U2OS Cells | ~2,500 | ~2.5 | [6] |
Cellular Effects and Signaling Pathways
YW3-56 exerts significant anticancer effects by modulating critical cellular signaling pathways. Its primary intracellular action is the inhibition of histone citrullination, which restores the expression of silenced tumor suppressor genes.
One of the key pathways regulated by YW3-56 is the p53-SESN2-mTORC1 axis .[4][8] By inhibiting PAD4, YW3-56 prevents the citrullination of histones at the promoter of the SESN2 gene. This allows the tumor suppressor p53 to activate SESN2 expression.[4] Sestrin-2 (SESN2) is a protein that subsequently inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and autophagy.[3][8] The inhibition of mTORC1 signaling leads to decreased phosphorylation of its substrates, such as p70S6K and 4E-BP1, ultimately resulting in reduced cell proliferation and perturbation of the autophagy flux.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize PAD inhibitors like YW3-56.
In Vitro PAD Enzyme Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of purified PAD enzymes and the inhibitory effect of compounds like YW3-56. It is based on the colorimetric detection of citrulline produced from a substrate.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, or PAD4
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT
-
This compound dissolved in DMSO
-
Colorimetric Reagent (e.g., diacetyl monoxime-based solution)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of YW3-56 in DMSO, then dilute further into Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle).
-
Add 70 µL of Assay Buffer containing the PAD enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of BAEE substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., strong acid).
-
Add the colorimetric reagent according to the manufacturer's instructions and incubate (typically at 95°C) to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percent inhibition for each YW3-56 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of YW3-56 on cancer cell lines. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[3]
Materials:
-
Cancer cell line (e.g., NB4, U2OS)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plate
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]
-
Prepare serial dilutions of YW3-56 in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of YW3-56. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Histone H3 Citrullination (H3Cit)
This protocol is used to detect the levels of citrullinated histone H3, a direct target of PAD4, in cells treated with YW3-56.
Materials:
-
Cell lysates from YW3-56 treated and control cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3Cit (citrulline R2+R8+R17) and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein (10-25 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3Cit antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
Conclusion and Future Directions
This compound is a valuable chemical tool for investigating the roles of protein citrullination in health and disease. As a pan-PAD inhibitor with demonstrated efficacy in preclinical cancer models, it holds potential for further therapeutic development. Its mechanism of action, centered on the inhibition of histone citrullination and subsequent modulation of key oncogenic signaling pathways like mTORC1, provides a strong rationale for its use in oncology research. Future studies should focus on optimizing its selectivity profile, further elucidating its downstream effects in different disease contexts, and evaluating its safety and efficacy in more advanced preclinical models. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to effectively utilize YW3-56 in their scientific investigations.
References
- 1. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity* | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
YW3-56 Hydrochloride and PAD4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through citrullination. Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. YW3-56 hydrochloride is a potent, irreversible inhibitor of PAD enzymes, including PAD4, that has demonstrated significant potential in preclinical studies. This technical guide provides a comprehensive overview of YW3-56's mechanism of action, its inhibitory effects on PAD4, and the downstream cellular consequences. This document details quantitative inhibitory data, experimental methodologies for its characterization, and visual representations of its mechanism and related signaling pathways to support further research and development efforts.
Introduction to PAD4 and this compound
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins, thereby impacting gene regulation, signal transduction, and immune responses.[1] Aberrant PAD4 activity is associated with various pathological conditions, including rheumatoid arthritis, multiple sclerosis, and cancer, making it an attractive therapeutic target.[1]
This compound is a haloacetamidine-based irreversible inhibitor of PAD enzymes. Its chemical structure features a chloroacetamidine "warhead" that covalently binds to the active site of PAD4, leading to its inactivation. This covalent modification makes YW3-56 a potent tool for studying the physiological and pathological roles of PAD4 and a promising candidate for therapeutic development.
Quantitative Inhibitory Data
YW3-56 has been characterized as a pan-PAD inhibitor, demonstrating activity against multiple PAD isozymes. The following table summarizes the available quantitative data for its inhibitory activity. It is important to note that a comprehensive selectivity profile with IC50 or Ki values against all PAD isozymes from a single study is not currently available in the public domain.
| Target | Inhibitor | IC50 | Cell Line/Assay Conditions | Reference |
| PAD4 | YW3-56 | 1-5 µM | in vitro enzymatic assay | [2] |
| PAD2 | YW3-56 | Inhibition demonstrated | Western blot analysis of histone H3 citrullination | [2] |
| U2OS Cells | YW3-56 | ~2.5 µM | Cytotoxicity assay | [2] |
Note: The IC50 value for PAD4 is presented as a range as reported in the literature. Further studies are required to establish precise IC50 and Ki values for YW3-56 against all PAD isozymes (PAD1, PAD2, PAD3, and PAD4) to fully characterize its selectivity profile.
Mechanism of Action
YW3-56 acts as an irreversible inhibitor of PAD4. The chloroacetamidine group of YW3-56 is a key reactive moiety that forms a covalent bond with a critical cysteine residue within the active site of the PAD4 enzyme. This covalent modification permanently inactivates the enzyme, preventing it from binding its substrate and catalyzing the citrullination reaction.
Caption: Irreversible inhibition of PAD4 by YW3-56 via covalent modification.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of compounds like YW3-56 against PAD4.
In Vitro PAD4 Enzymatic Assay (Colorimetric Method)
This assay measures the amount of ammonia (B1221849) produced as a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia detection reagent (e.g., Nessler's reagent or a commercial kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of YW3-56 in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (or solvent control) and 25 µL of the YW3-56 dilutions.
-
Add 25 µL of the recombinant PAD4 enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the BAEE substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 5% trichloroacetic acid).
-
Add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of YW3-56 and determine the IC50 value by plotting the data.
Western Blot for Histone H3 Citrullination in Cells
This method assesses the ability of YW3-56 to inhibit PAD4 activity within a cellular context.
Materials:
-
Cell line of interest (e.g., NB4, U2OS)
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated histone H3 (CitH3), anti-histone H3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of YW3-56 (and a vehicle control) for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the effect of YW3-56 on histone H3 citrullination.
Caption: A generalized workflow for an in vitro PAD4 inhibition assay.
Downstream Signaling and Cellular Effects
Inhibition of PAD4 by YW3-56 has been shown to have significant downstream effects on cellular signaling pathways, particularly the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. While the precise molecular link between PAD4 inhibition and the AKT/mTOR pathway is still under investigation, studies have shown that YW3-56 treatment leads to the suppression of this pathway.
Caption: Proposed signaling cascade following PAD4 inhibition by YW3-56.
The inhibition of the AKT/mTOR pathway by YW3-56 contributes to its anti-cancer effects, including the induction of apoptosis and the inhibition of cell proliferation in leukemia cell lines.[2] Furthermore, YW3-56 has been observed to reverse the Warburg effect, a hallmark of cancer metabolism, by modulating metabolic pathways.[3]
Preclinical and In Vivo Studies
Preclinical studies have demonstrated the therapeutic potential of YW3-56 in various disease models. In a mouse xenograft model of cancer, YW3-56 was shown to inhibit tumor growth with minimal adverse effects on vital organs. Additionally, in a rat model of hemorrhagic shock, YW3-56 treatment reduced inflammation.[4] These findings highlight the potential of YW3-56 as a therapeutic agent for diseases with pathological PAD4 activity. However, comprehensive preclinical safety and toxicity data for this compound are not widely available, and further studies are warranted to establish a complete safety profile for this compound.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for diseases driven by aberrant PAD4 activity. Its irreversible mechanism of action and demonstrated efficacy in preclinical models make it a compelling molecule for further investigation. This technical guide provides a foundational understanding of YW3-56's properties and its interaction with PAD4. Future research should focus on elucidating the complete selectivity profile of YW3-56, the precise molecular mechanisms linking PAD4 inhibition to downstream signaling pathways, and a comprehensive evaluation of its preclinical safety and toxicity to facilitate its potential translation to the clinic.
References
- 1. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
YW3-56 Hydrochloride: A Technical Guide to its Effects on the SESN2-mTORC1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism of action of YW3-56 hydrochloride, a novel pan-peptidylarginine deiminase (PAD) inhibitor, with a specific focus on its regulatory effects on the SESN2-mTORC1 signaling pathway. YW3-56 has been shown to suppress the proliferation of cancer cells by inducing the expression of Sestrin2 (SESN2), a key negative regulator of the mTORC1 complex. This guide provides a comprehensive overview of the underlying signaling cascade, quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction to the SESN2-mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[1] Its activity is tightly controlled by a variety of upstream signals, including growth factors, cellular energy status, and amino acid availability. Dysregulation of the mTORC1 pathway is a common feature in numerous human diseases, including cancer.[2]
Sestrin2 (SESN2) is a stress-inducible protein that has emerged as a critical negative regulator of mTORC1 signaling.[3][4] Under conditions of cellular stress, such as genotoxic damage or amino acid deprivation, SESN2 expression is upregulated. SESN2 inhibits mTORC1 activity through its interaction with the GATOR2 complex, which in turn relieves the inhibition of GATOR1, a GTPase-activating protein for RagA/B. This ultimately prevents the localization of mTORC1 to the lysosome, its site of activation. Furthermore, SESN2 can act as a leucine (B10760876) sensor, directly linking amino acid levels to mTORC1 activity.[5]
This compound: Mechanism of Action
This compound is a potent, cell-permeable inhibitor of peptidylarginine deiminases (PADs), enzymes that catalyze the conversion of arginine residues to citrulline. In the context of the SESN2-mTORC1 pathway, YW3-56 exerts its effect through the following mechanism:
-
Inhibition of PAD4: YW3-56 inhibits the enzymatic activity of PAD4.
-
Activation of p53: This inhibition leads to the activation of the tumor suppressor protein p53.
-
Induction of SESN2: As a downstream target of p53, the expression of SESN2 is upregulated.[6]
-
Inhibition of mTORC1 Signaling: The increased levels of SESN2 lead to the suppression of mTORC1 activity. This is observed through the decreased phosphorylation of downstream mTORC1 effectors, such as p70S6 kinase (p70S6K) and 4E-BP1.[4][6]
This cascade provides a molecular link between PAD inhibition by YW3-56 and the regulation of the mTORC1 pathway, ultimately impacting cellular processes such as autophagy and proliferation.[6]
Quantitative Data
The following tables summarize the quantitative and semi-quantitative data regarding the effects of this compound.
Table 1: In Vitro Inhibitory and Cytotoxic Effects of this compound
| Parameter | Value | Cell Line | Reference |
| PAD4 Enzymatic Activity (IC50) | 1-5 µM | - | [6] |
| Cytotoxicity (IC50) | ~2.5 µM | U2OS | [6] |
Table 2: Semi-Quantitative Analysis of Protein Expression and Phosphorylation in U2OS Cells Treated with this compound (8 hours)
| Target Protein | 0 µM YW3-56 | 5 µM YW3-56 | 10 µM YW3-56 | 20 µM YW3-56 | Reference |
| p53 | Basal | Increased | Moderately Increased | Strongly Increased | [4] |
| SESN2 | Basal | Increased | Moderately Increased | Strongly Increased | [4] |
| Phospho-p70S6K (Thr-389) | High | Decreased | Moderately Decreased | Strongly Decreased | [4] |
| Total p70S6K | Unchanged | Unchanged | Unchanged | Unchanged | [4] |
| Phospho-4E-BP1 (Ser-65) | High | Decreased | Moderately Decreased | Strongly Decreased | [4] |
| Total 4E-BP1 | Unchanged | Unchanged | Unchanged | Unchanged | [4] |
| Histone H3 Citrullination | High | Decreased | Moderately Decreased | Strongly Decreased | [4] |
Note: The terms "Basal", "Increased", "Decreased", etc., are based on the qualitative interpretation of Western blot images from the cited literature. Precise fold changes were not reported.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on the SESN2-mTORC1 pathway.
Cell Culture and Treatment
-
Cell Line: Human osteosarcoma (U2OS) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
YW3-56 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). Cells are treated for the specified duration (e.g., 8 hours).
Western Blot Analysis
This protocol is for the detection of total and phosphorylated proteins in the SESN2-mTORC1 pathway.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, SESN2, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Ser65), total 4E-BP1, and actin (as a loading control) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
For histone citrullination, acid-extract histones from treated cells and probe with an anti-citrullinated histone H3 antibody. Use Ponceau S staining to ensure equal loading of histones.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of YW3-56 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a novel small molecule inhibitor of protein arginine deiminase 4 (PAD4), an enzyme implicated in various cancers. This technical guide provides a comprehensive overview of the anticancer properties of YW3-56, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The information presented herein is intended to facilitate further research and development of YW3-56 as a potential therapeutic agent in oncology.
Introduction
Protein arginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of proteins through the conversion of arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various cellular processes. PAD4, in particular, has emerged as a significant player in cancer biology. It is overexpressed in numerous malignancies and contributes to tumorigenesis through epigenetic regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).
This compound has been identified as a potent and specific inhibitor of PAD4. Its chemical structure features a chloroacetamidine warhead that covalently binds to the active site of PAD4, leading to its irreversible inhibition.[1] This guide delves into the preclinical evidence supporting the anticancer effects of YW3-56 and provides the necessary technical details for its continued investigation.
Mechanism of Action
YW3-56 exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of PAD4. This leads to a cascade of downstream effects that ultimately suppress tumor growth and promote cancer cell death.
Inhibition of Histone Citrullination and Gene Regulation
PAD4 is known to citrullinate histones, which alters chromatin structure and influences gene expression. By inhibiting PAD4, YW3-56 prevents the citrullination of histone H3 (H3Cit), a key epigenetic mark.[1] This leads to the reactivation of tumor suppressor genes that are often silenced in cancer cells. One such critical gene activated by YW3-56 is p53, a master regulator of the cell cycle and apoptosis.[2]
Modulation of Key Signaling Pathways
YW3-56 has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.
-
p53 Signaling: By inhibiting PAD4-mediated histone citrullination, YW3-56 leads to the activation of p53 and its target genes, including SESN2.[3]
-
mTOR Signaling: The activation of SESN2, an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), leads to the downregulation of the mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 by YW3-56 results in decreased phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and 4E-BP1.[3]
-
PI3K/AKT Signaling: YW3-56 treatment has been observed to reduce the expression and phosphorylation of key components of the PI3K/AKT pathway, including AKT at Thr308.[4] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the apoptotic effects of YW3-56.
Metabolic Reprogramming
Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). YW3-56 has been shown to reverse this phenotype in leukemia cells.[4] It induces a metabolic shift from glycolysis towards the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway.[4] This is achieved by reducing the expression and membrane localization of the glucose transporter GLUT1, leading to decreased glucose uptake.[4]
Induction of Apoptosis and Differentiation
The culmination of these molecular events is the induction of apoptosis (programmed cell death) and the promotion of cellular differentiation in cancer cells. YW3-56 treatment leads to a dose-dependent increase in both early and late apoptotic cell populations.[1] In the context of acute promyelocytic leukemia (APL), YW3-56 has been shown to reduce leukemia stemness markers (CD44/CD133) while enhancing myeloid differentiation markers (CD11b/CD14).[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy - IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | 3.87 ± 0.29 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 2.27 ± 0.17 | [1] |
| A549 | Lung Cancer | Not explicitly stated, but demonstrated concentration-dependent growth inhibition. | [5] |
| 95D | Lung Cancer | Not explicitly stated, but demonstrated concentration-dependent growth inhibition. | [5] |
Table 2: PAD Enzyme Inhibition
| Enzyme | IC50 (nM) | Reference |
| Human PAD4 | 1,190 | [6] |
| Mouse PAD4 | 2,540 | [6] |
| PAD1 | 1,450 | [6] |
| PAD2 | 6,340 | [6] |
| PAD3 | 53,430 | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the anticancer properties of YW3-56. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of YW3-56 on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., NB4, HL-60, A549, 95D) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).[5] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with YW3-56 at various concentrations (e.g., 2, 4, 8 µM) for a designated time.[1] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PAD4, H3Cit, p53, p-AKT, p-mTOR, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cancer cells with different concentrations of YW3-56.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of YW3-56 in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, YW3-56). Administer YW3-56 via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by YW3-56 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating YW3-56.
Conclusion and Future Directions
This compound represents a promising new therapeutic candidate for the treatment of various cancers. Its well-defined mechanism of action, centered on the inhibition of PAD4, provides a strong rationale for its further development. The preclinical data summarized in this guide highlight its potent anticancer activity both in vitro and in vivo.
Future research should focus on several key areas:
-
Expansion of Efficacy Studies: Evaluating the efficacy of YW3-56 across a broader range of cancer cell lines and in additional preclinical cancer models.
-
Combination Therapies: Investigating the potential synergistic effects of YW3-56 when combined with existing chemotherapeutic agents or targeted therapies.
-
Pharmacokinetics and Toxicology: Conducting comprehensive pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen for potential clinical trials.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to YW3-56 treatment.
The continued investigation of this compound holds significant promise for advancing cancer therapy and improving patient outcomes.
References
- 1. Reversing the Warburg Effect: YW3-56 Induces Leukemia Differentiation via AKT-Mediated Glucose Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Impact of YW3-56 Hydrochloride on Tumor Suppressor Genes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YW3-56 hydrochloride is a novel, potent, and specific small-molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in oncogenesis through its epigenetic regulation of gene expression. PAD4 is frequently overexpressed in various human cancers, where it catalyzes the citrullination of histones, leading to chromatin structural changes and the repression of key tumor suppressor genes. This technical guide elucidates the mechanism by which this compound exerts its anti-tumor effects, with a primary focus on its ability to reactivate the p53 tumor suppressor pathway. By inhibiting PAD4, YW3-56 lifts the enzymatic repression of p53, triggering a cascade of downstream events that include cell cycle arrest, apoptosis, and metabolic reprogramming in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols relevant to the study of YW3-56.
Core Mechanism of Action: The PAD4-p53 Axis
The primary mechanism of YW3-56 involves the direct inhibition of PAD4. In numerous cancer cells, PAD4 functions as a corepressor of the tumor suppressor protein p53.[1] By catalyzing the citrullination of arginine residues on histones, PAD4 alters chromatin structure at the promoters of p53 target genes, leading to their transcriptional silencing. YW3-56 covalently binds to the PAD4 active site, irreversibly inhibiting its enzymatic activity.[2] This action prevents histone citrullination, thereby relieving the repression of p53 and restoring its function as a transcriptional activator. This reactivation of p53 is the pivotal event that initiates the downstream anti-tumor effects of YW3-56.
Downstream Signaling: The p53/SESN2/mTORC1 Pathway
Upon its reactivation by YW3-56, p53 transcribes several target genes critical for tumor suppression. A key target identified in studies with YW3-56 is SESN2 (Sestrin 2).[1][3] SESN2 is an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1]
The YW3-56-induced expression of SESN2 leads to the inhibition of the mTORC1 signaling pathway. This is observed through the decreased phosphorylation of mTORC1's primary downstream substrates, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these targets curtails protein synthesis and cell growth. Furthermore, this signaling cascade perturbs macroautophagy and induces caspase-3/PARP-mediated apoptosis.[3] In certain leukemias, YW3-56 has also been shown to suppress the AKT pathway, leading to reduced glucose uptake and a reversal of the Warburg effect.[3]
Quantitative Data on Anti-Tumor Efficacy
The anti-neoplastic effects of YW3-56 have been quantified across various cancer cell lines. The data consistently demonstrate a dose-dependent inhibition of cell viability, induction of apoptosis, and cell cycle arrest.
Table 1: Effect of YW3-56 on Lung Cancer Cell Viability (48h Treatment) [4]
| Concentration (µM) | A549 Cell Viability (%) | 95D Cell Viability (%) |
|---|---|---|
| 0 (Control) | 100.0 | 100.0 |
| 2.5 | ~90 | ~95 |
| 5.0 | ~75 | ~80 |
| 10.0 | ~55 | ~60 |
| 15.0 | ~40 | ~45 |
| 20.0 | ~30 | ~35 |
| 40.0 | ~20 | ~25 |
Table 2: Induction of Apoptosis by YW3-56 in Lung Cancer Cells (48h Treatment) [4]
| Concentration (µM) | A549 Apoptotic Cells (%) | 95D Apoptotic Cells (%) |
|---|---|---|
| 0 (Control) | ~5 | ~4 |
| 5.0 | ~15 | ~12 |
| 10.0 | ~25 | ~22 |
| 15.0 | ~40 | ~35 |
Table 3: YW3-56 Induced Cell Cycle Arrest in Lung Cancer Cells (48h Treatment) [5]
| Cell Line | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| A549 | 0 (Control) | 55.1 | 30.5 | 14.4 |
| 5.0 | 62.3 | 25.1 | 12.6 | |
| 10.0 | 68.7 | 20.9 | 10.4 | |
| 15.0 | 75.4 | 15.2 | 9.4 | |
| 95D | 0 (Control) | 58.2 | 28.9 | 12.9 |
| 5.0 | 65.9 | 22.7 | 11.4 | |
| 10.0 | 72.1 | 18.3 | 9.6 |
| | 15.0 | 78.6 | 13.1 | 8.3 |
Table 4: Inhibitory Concentrations (IC50) of YW3-56 [3]
| Target | Cell Line / Assay | IC50 Value |
|---|---|---|
| PAD4 Enzymatic Activity | In vitro assay | 1-5 µM |
| Cell Growth Inhibition | U2OS Osteosarcoma Cells | ~2.5 µM |
Impact on Other Tumor Suppressor Genes
Current research has predominantly focused on the reactivation of the p53 pathway as the main mechanism for YW3-56's impact on tumor suppressor genes. There is no direct evidence from the reviewed literature to suggest that YW3-56 directly modulates the function or expression of other key tumor suppressors, such as BRCA1. The anti-tumor activity observed appears to be channeled primarily through the PAD4-p53 signaling axis. Future research may explore potential indirect effects on other tumor suppressor networks.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, 95D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 0 to 40 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat with desired concentrations of YW3-56 for 48 hours as described above.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,000 rpm for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI−), late apoptotic (Annexin V+/PI+), and live (Annexin V−/PI−) cells.
Cell Cycle Analysis
-
Cell Culture & Treatment: Culture and treat cells in 6-well plates as previously described.
-
Cell Harvesting: Harvest cells via trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
-
Protein Extraction: Treat cells with YW3-56, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Denature protein lysates and separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PAD4, anti-p53, anti-phospho-p70S6K, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that functions by inhibiting the epigenetic modifier PAD4, thereby reactivating the p53 tumor suppressor pathway. This mechanism leads to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. The compound's ability to induce G1/G0 cell cycle arrest and trigger apoptosis through the p53-SESN2-mTORC1 axis highlights a critical vulnerability in cancer cells that overexpress PAD4.
Future research should focus on:
-
In Vivo Efficacy: Expanding pre-clinical studies in various xenograft and patient-derived xenograft (PDX) models to confirm in vivo efficacy and assess pharmacokinetics and safety profiles.[1]
-
Combination Therapies: Investigating the synergistic potential of YW3-56 with other anti-cancer agents, such as histone deacetylase (HDAC) inhibitors or conventional chemotherapies, which may offer enhanced therapeutic benefit.[1]
-
Biomarker Development: Identifying predictive biomarkers, potentially PAD4 expression levels or specific histone citrullination marks, to select patient populations most likely to respond to YW3-56 therapy.
-
Expanded Mechanistic Studies: Exploring the full range of p53 target genes activated by YW3-56 and investigating potential effects on other cellular pathways beyond p53.
References
- 1. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
YW3-56 Hydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with significant potential in therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol for YW3-56, and a summary of its known biological activities and signaling pathway interactions. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical Structure and Properties
YW3-56 is a haloacetamidine-based compound designed as a derivative of Cl-amidine. The chloroacetamidine "warhead" is a key feature, enabling covalent modification of the catalytic cysteine residue in the active site of PAD enzymes, leading to irreversible inhibition. The core structure is modified with a conjugate ring system to enhance binding affinity and selectivity.
While the exact molecular formula and weight for the hydrochloride salt are not publicly available, the base compound's structure has been reported. Spectroscopic data such as NMR and mass spectrometry would be essential for full characterization and are typically detailed in the primary synthesis publication.
Synthesis of this compound
The synthesis of YW3-56 is based on established methods for creating haloacetamidine-based PAD inhibitors, involving a conventional liquid-phase synthesis approach. The general strategy involves the modification of a Cl-amidine scaffold. While the specific, step-by-step protocol for this compound is proprietary and not detailed in publicly accessible literature, a general synthetic scheme for similar compounds is presented below. This would typically involve the coupling of a protected amino acid with a chloroacetimidate moiety, followed by deprotection and purification.
It is important to note that the following is a generalized protocol for the synthesis of haloacetamidine-based inhibitors and may not represent the exact synthesis of YW3-56.
Experimental Protocol: General Synthesis of Haloacetamidine-Based PAD Inhibitors
-
Starting Material Preparation: An appropriately protected amino acid derivative serves as the starting material.
-
Chloroacetimidate Formation: Chloroacetonitrile is reacted with an alcohol (e.g., ethanol) in the presence of HCl gas to form the corresponding chloroacetimidate hydrochloride.
-
Coupling Reaction: The deprotected amine of the starting amino acid is reacted with the chloroacetimidate in an appropriate solvent (e.g., methanol) with a base (e.g., triethylamine) to form the chloroacetamidine derivative.
-
Deprotection: Any remaining protecting groups on the molecule are removed under appropriate conditions (e.g., acidolysis for Boc groups).
-
Purification: The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: The purified free base is treated with hydrochloric acid in a suitable solvent to yield the hydrochloride salt.
-
Characterization: The final product is characterized by NMR spectroscopy, mass spectrometry, and purity is assessed by HPLC.
Quantitative Data
The following table summarizes the available quantitative data for YW3-56.
| Parameter | Value | Reference |
| In Vitro PAD4 Inhibition | ||
| IC50 (Human PAD4) | 1.19 x 10³ nM | [1] |
| IC50 (Mouse PAD4) | 2.54 x 10³ nM | [1] |
| In Vitro PAD Inhibition | ||
| IC50 (PAD1) | 1.45 x 10³ nM | [1] |
| IC50 (PAD2) | 6.34 x 10³ nM | [1] |
| IC50 (PAD3) | 53.43 x 10³ nM | [1] |
| Anti-proliferative Activity | ||
| IC50 (NB4 cells) | 3.87 ± 0.29 μM | [2] |
| IC50 (U2OS cells) | ~2.5 μM | [3] |
Biological Activity and Signaling Pathways
YW3-56 has demonstrated potent anti-cancer activity in various models. Its mechanism of action is linked to the inhibition of PAD enzymes, which play a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs).
Inhibition of mTOR Signaling Pathway
YW3-56 has been shown to inhibit the mTOR signaling pathway. This inhibition is mediated through the activation of p53 target genes, including SESN2. The p53-SESN2 axis plays a critical role in regulating mTORC1 activity.
Experimental Workflow: In Vitro PAD Inhibition Assay
A common method to assess the inhibitory activity of compounds like YW3-56 is a colorimetric assay. This workflow outlines the general steps involved.
References
Understanding the Dichotomy of YW3-56 Hydrochloride: A Technical Guide to Its Cytostatic and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent and specific inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in various pathologies, including cancer. This technical guide provides an in-depth analysis of the dual antineoplastic activities of YW3-56, distinguishing between its cytostatic and cytotoxic effects. Through a comprehensive review of preclinical data, this document elucidates the molecular mechanisms, dose-dependent responses, and key signaling pathways modulated by YW3-56 in cancer cells. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and crucial signaling and experimental workflows are visualized to offer a clear and comprehensive understanding of YW3-56's therapeutic potential.
Introduction
The therapeutic targeting of cancer cells can be broadly categorized into two main strategies: cytotoxicity, which leads to direct cell death, and cytostasis, which inhibits cell proliferation without immediately inducing cell death. This compound, a small molecule inhibitor of PAD4, has demonstrated both of these effects in a dose-dependent manner across various cancer cell lines. Understanding the nuanced difference between these outcomes is critical for its strategic development as a therapeutic agent. This guide will dissect the available preclinical evidence to provide a clear framework for interpreting the biological consequences of PAD4 inhibition by YW3-56.
Quantitative Analysis of Cellular Effects
The cellular response to YW3-56 is highly dependent on the concentration and the cell type. The following tables summarize the key quantitative data from studies on lung and leukemia cancer cell lines.
Table 1: Effect of YW3-56 on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| A549 (Lung Cancer) | 2.5 | 48 | ~85% |
| 5 | 48 | ~70% | |
| 10 | 48 | ~50% | |
| 15 | 48 | ~40% | |
| 20 | 48 | ~30% | |
| 40 | 48 | ~20% | |
| 95D (Lung Cancer) | 2.5 | 48 | ~90% |
| 5 | 48 | ~75% | |
| 10 | 48 | ~55% | |
| 15 | 48 | ~45% | |
| 20 | 48 | ~35% | |
| 40 | 48 | ~25% | |
| NB4 (Leukemia) | 2 | Not Specified | ~80% |
| 4 | Not Specified | ~60% | |
| 8 | Not Specified | ~40% |
Data compiled from studies on A549, 95D, and NB4 cells.[1][2]
Table 2: Cytostatic Effect of YW3-56 - Cell Cycle Arrest
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | 0 | 48 | ~55% | ~30% | ~15% |
| 5 | 48 | ~65% | ~20% | ~15% | |
| 10 | 48 | ~75% | ~15% | ~10% | |
| 15 | 48 | ~80% | ~10% | ~10% | |
| 95D | 0 | 48 | ~60% | ~25% | ~15% |
| 5 | 48 | ~70% | ~18% | ~12% | |
| 10 | 48 | ~78% | ~12% | ~10% | |
| 15 | 48 | ~85% | ~8% | ~7% |
Data indicates a significant, dose-dependent increase in the G0/G1 population with a corresponding decrease in the S phase, characteristic of cell cycle arrest.[3]
Table 3: Cytotoxic Effect of YW3-56 - Apoptosis Induction
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |
| A549 | 0 | 48 | ~5% |
| 5 | 48 | ~15% | |
| 10 | 48 | ~25% | |
| 15 | 48 | ~35% | |
| 95D | 0 | 48 | ~4% |
| 5 | 48 | ~12% | |
| 10 | 48 | ~20% | |
| 15 | 48 | ~30% | |
| NB4 | 2 | Not Specified | Increased |
| 4 | Not Specified | Increased (Dose-dependent) | |
| 8 | Not Specified | Increased (Dose-dependent) |
Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.[1][2]
Core Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of YW3-56.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, 95D, NB4) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20, 40 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of YW3-56 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with YW3-56 as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Mechanisms of Action
YW3-56 exerts its effects primarily through the inhibition of PAD4. This leads to a cascade of downstream events that culminate in either cell cycle arrest or apoptosis.
Cytostatic Effects: G1/G0 Phase Arrest
At lower concentrations, YW3-56 predominantly induces a cytostatic effect by arresting cells in the G1/G0 phase of the cell cycle.[3] This is believed to be mediated by the activation of p53 target genes.[4] PAD4 inhibition can lead to changes in histone citrullination, affecting the expression of genes that regulate the cell cycle.
Cytotoxic Effects: Apoptosis Induction
At higher concentrations, YW3-56 pushes the cellular response towards cytotoxicity, inducing apoptosis. This is mediated through the suppression of the AKT/mTOR signaling pathway.[4] Inhibition of this pathway leads to the activation of caspase-3 and PARP, key executioners of apoptosis.
Experimental and Logical Workflow
The determination of whether YW3-56 is acting in a cytostatic or cytotoxic manner follows a logical experimental progression.
Conclusion
This compound exhibits a dual mechanism of action against cancer cells, characterized by a concentration-dependent switch from a predominantly cytostatic to a cytotoxic effect. At lower concentrations, it induces cell cycle arrest in the G1/G0 phase, while at higher concentrations, it promotes apoptosis through the inhibition of the AKT/mTOR pathway. This detailed understanding of its dose-dependent effects and the underlying molecular mechanisms is paramount for the design of effective therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for further research and development of YW3-56 as a promising anticancer agent. Researchers are encouraged to utilize this information to inform their experimental designs and to further explore the therapeutic potential of PAD4 inhibition.
References
YW3-56 Hydrochloride: A Technical Guide to its Role in Histone Citrullination
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent, pan-peptidylarginine deiminase (PAD) inhibitor that has garnered significant interest for its therapeutic potential, particularly in oncology. By irreversibly inhibiting PAD enzymes, YW3-56 modulates a critical post-translational modification known as citrullination, or deimination, which is the conversion of arginine residues to citrulline. This modification, particularly on histone proteins, plays a pivotal role in chromatin decondensation and gene regulation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inhibiting histone citrullination and its downstream effects on key cellular signaling pathways. We present collated quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the molecular pathways it influences.
Introduction
Histone citrullination, catalyzed by the family of PAD enzymes, is an epigenetic modification implicated in a variety of physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). The dysregulation of PAD activity, particularly PAD4, is associated with numerous diseases, including cancer and autoimmune disorders. This compound has emerged as a valuable tool compound and potential therapeutic agent for its ability to covalently bind to and inhibit PAD enzymes, thereby preventing histone citrullination. This guide will explore the multifaceted role of YW3-56 in this process.
Mechanism of Action
YW3-56 acts as an irreversible inhibitor of PAD enzymes. Its chemical structure includes a chloroacetamidine warhead that covalently modifies a critical cysteine residue in the active site of PADs, leading to their inactivation. By inhibiting PADs, particularly PAD4 which is often localized in the nucleus, YW3-56 directly prevents the citrullination of histone proteins, primarily histone H3. This inhibition of histone H3 citrullination has profound effects on chromatin structure and gene expression, leading to the activation of tumor suppressor pathways and the induction of apoptosis in cancer cells.
Quantitative Data: Inhibitory and Cytotoxic Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against PAD isoforms and its cytotoxic effects on cancer cell lines.
| Target | IC50 (nM) | Notes | Reference |
| Human PAD1 | 1,450 | In vitro enzyme activity assay. | [1] |
| Human PAD2 | 6,340 | In vitro enzyme activity assay. | [1] |
| Human PAD3 | 53,430 | In vitro enzyme activity assay. | [1] |
| Human PAD4 | 1,190 | In vitro enzyme activity assay. | [1] |
| Mouse PAD4 | 2,540 | In vitro enzyme activity assay. | [1] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | ~2.5 | [2] |
| 95D | Non-small-cell lung cancer | Not specified | [2] |
| A549 | Non-small-cell lung cancer | Not specified | [2] |
Signaling Pathways Modulated by YW3-56
YW3-56-mediated inhibition of histone citrullination triggers significant changes in downstream signaling pathways, most notably the p53-mTORC1 axis and the PERK-eIF2α-ATF4 pathway.
The p53-mTORC1 Signaling Pathway
Inhibition of PAD4 by YW3-56 leads to the activation of the tumor suppressor protein p53. Activated p53, in turn, transcriptionally upregulates sestrin 2 (SESN2). SESN2 then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling, a key regulator of cell growth and proliferation. This inhibition of mTORC1 contributes to the anti-cancer effects of YW3-56.[3][4]
The PERK-eIF2α-ATF4 Signaling Pathway
YW3-56 has been shown to induce endoplasmic reticulum (ER) stress, which activates the PERK-eIF2α-ATF4 signaling pathway. This pathway is a component of the unfolded protein response (UPR). Activation of this pathway can lead to apoptosis under conditions of prolonged ER stress, further contributing to the anti-tumor activity of YW3-56.
References
Methodological & Application
YW3-56 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent and irreversible dual inhibitor of Protein Arginine Deiminase 2 (PAD2) and PAD4, enzymes implicated in a variety of diseases, including cancer. By inhibiting these enzymes, this compound modulates critical cellular processes such as gene expression, cell proliferation, and apoptosis. This document provides detailed experimental protocols for the application of this compound in cell culture, with a focus on assessing its effects on cell viability, apoptosis, and the AKT/mTOR signaling pathway.
Mechanism of Action
This compound acts as an irreversible inhibitor of PAD2 and PAD4. These enzymes catalyze the conversion of arginine residues to citrulline on histone and non-histone proteins. This post-translational modification, known as citrullination or deimination, plays a significant role in chromatin decondensation and gene regulation. By inhibiting PAD2 and PAD4, YW3-56 prevents histone citrullination, leading to the suppression of oncogene expression and the activation of tumor suppressor pathways. Furthermore, YW3-56 has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| Human PAD4 | 1190 |
| Mouse PAD4 | 2540 |
| PAD1 | 1450 |
| PAD2 | 6340 |
| PAD3 | 53430 |
This compound Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| NB4 | Acute Promyelocytic Leukemia | 48h | ~5 |
| A549 | Lung Cancer | 48h | ~10 |
| 95D | Lung Cancer | 48h | ~15 |
| U2OS | Osteosarcoma | Not Specified | ~2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, 95D, NB4)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 40 µM).[1] Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 to 48 hours.[2]
-
Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis of the AKT/mTOR Signaling Pathway
This protocol details the investigation of the effect of this compound on the expression and phosphorylation of key proteins in the AKT/mTOR signaling pathway.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAD4, anti-H3Cit, anti-p-AKT(Ser473), anti-AKT, anti-p-mTOR(Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Note: The optimal antibody dilution should be determined by titration. A general starting point is a 1:1000 dilution for most primary antibodies.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for YW3-56 studies.
References
Application Notes and Protocols: In Vitro Effects of YW3-56 Hydrochloride on A549 and 95D Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
YW3-56 hydrochloride is a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for assessing the in vitro dosage and effects of this compound on two common human lung adenocarcinoma cell lines: A549 and 95D. The provided information is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Data Presentation
While specific IC50 values for this compound in A549 and 95D cells at various time points (24h, 48h, 72h) are not explicitly available in the reviewed literature, studies have demonstrated a clear concentration-dependent effect on cell viability. The following table summarizes the concentrations of this compound used in key in vitro studies and the observed qualitative outcomes after 48 hours of treatment.
| Cell Line | This compound Concentration (μM) | Treatment Duration | Observed Effect on Cell Viability |
| A549 | 0, 2.5, 5, 10, 15, 20, 40 | 48 hours | Concentration-dependent decrease in cell viability. |
| 95D | 0, 2.5, 5, 10, 15, 20, 40 | 48 hours | Concentration-dependent decrease in cell viability. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from relevant research articles.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
A549 and 95D lung cancer cells
-
This compound
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 or 95D cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare a series of concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20, 40 µM) in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis in A549 and 95D cells treated with this compound using flow cytometry.
Materials:
-
A549 and 95D cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 or 95D cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by this compound.
Materials:
-
A549 and 95D cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAD4, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro analysis.
Proposed Signaling Pathway of this compound in A549 and 95D Cells
Research indicates that this compound inhibits PAD4, which can act as a corepressor of the tumor suppressor p53.[1] Inhibition of PAD4 is therefore hypothesized to lead to the activation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis.
Caption: Proposed YW3-56 signaling pathway.
References
Application Notes and Protocols for YW3-56 Hydrochloride in a Mouse Sarcoma S-180 Xenograft Model
For Research Use Only
Introduction
YW3-56 hydrochloride is a potent, cell-permeable pan-inhibitor of protein arginine deiminases (PADs), with notable activity against PAD4.[1][2][3] PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification called citrullination. Dysregulation of this process has been implicated in the pathogenesis of various diseases, including cancer.[1] YW3-56 has demonstrated anti-tumor activity in preclinical models by inhibiting histone citrullination, which can lead to the activation of tumor suppressor genes.[1][4] Mechanistic studies have shown that YW3-56 can suppress the PI3K-AKT-mTOR signaling pathway, inducing apoptosis and inhibiting cancer cell proliferation.[4][5]
The sarcoma S-180 xenograft model is a widely used in vivo platform for evaluating the efficacy of novel anti-cancer agents.[6][7] S-180 cells, derived from a mouse sarcoma, are highly proliferative and form aggressive tumors when implanted in mice.[7] This model is particularly useful for studying tumor growth, metastasis, and the host immune response to cancer.[6]
These application notes provide a detailed protocol for administering this compound in a mouse sarcoma S-180 xenograft model to evaluate its anti-tumor efficacy. The document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables represent hypothetical but realistic data based on the known anti-tumor effects of YW3-56 in other cancer models. These tables are for illustrative purposes to guide data presentation in an actual study.
Table 1: Effect of this compound on Tumor Growth in Sarcoma S-180 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 1500 ± 250 | 0 |
| YW3-56 HCl | 10 | Intraperitoneal (i.p.) | 950 ± 180 | 36.7 |
| YW3-56 HCl | 25 | Intraperitoneal (i.p.) | 600 ± 120 | 60.0 |
| YW3-56 HCl | 50 | Intraperitoneal (i.p.) | 350 ± 90 | 76.7 |
| Positive Control (Doxorubicin) | 5 | Intravenous (i.v.) | 450 ± 110 | 70.0 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Percent Change in Body Weight |
| Vehicle Control | - | 20.5 ± 1.2 | 22.8 ± 1.5 | +11.2% |
| YW3-56 HCl | 10 | 20.3 ± 1.1 | 22.1 ± 1.3 | +8.9% |
| YW3-56 HCl | 25 | 20.6 ± 1.3 | 21.9 ± 1.6 | +6.3% |
| YW3-56 HCl | 50 | 20.4 ± 1.2 | 20.1 ± 1.4 | -1.5% |
| Positive Control (Doxorubicin) | 5 | 20.5 ± 1.1 | 18.9 ± 1.7 | -7.8% |
Experimental Protocols
Cell Culture and Animal Model
-
Cell Line: Murine sarcoma S-180 cells.
-
Culture Conditions: Maintain S-180 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Animals: Use female BALB/c nude mice, 6-8 weeks old, weighing approximately 20-22 g. Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Sarcoma S-180 Xenograft Model Establishment
-
Cell Preparation: Harvest S-180 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in sterile PBS at a final concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor volume every two to three days using calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
Drug Preparation and Administration
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution of 5% DMSO, 40% PEG300, and 55% sterile water). Prepare fresh solutions on each day of dosing.
-
Treatment Groups: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), including:
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Doxorubicin, 5 mg/kg)
-
-
Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection daily or on a predetermined schedule for a specified period (e.g., 21 days). Administer the positive control as per established protocols (e.g., intravenous injection twice a week).
Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume every two to three days throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, and record their final weight.
-
Tumor Growth Inhibition (TGI) Calculation: Calculate the TGI using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Immunohistochemistry (Optional)
-
Tissue Processing: Fix the excised tumor tissues in 10% neutral buffered formalin, embed in paraffin, and section for immunohistochemical analysis.
-
Staining: Perform staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and key proteins in the PI3K-AKT-mTOR pathway (e.g., p-AKT, p-mTOR).
Visualizations
Caption: Experimental workflow from cell culture to efficacy evaluation.
Caption: Proposed mechanism of YW3-56 HCl via PAD4 and PI3K/AKT/mTOR pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversing the Warburg Effect: YW3-56 Induces Leukemia Differentiation via AKT-Mediated Glucose Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S180 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
Application Note: Determining the IC50 of YW3-56 Hydrochloride Using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological function. This document provides a detailed protocol for determining the IC50 value of YW3-56 hydrochloride against a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2] The assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells in the sample.[2][3] This protocol is designed for researchers in drug discovery and toxicology to obtain accurate and reproducible IC50 values.[4]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5][6] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, within metabolically active, living cells.[4][5] Dead cells do not exhibit this activity.[4] The resulting formazan crystals are solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), creating a colored solution.[6] The intensity of this purple color, measured spectrophotometrically at an absorbance of approximately 570-590 nm, correlates with the number of viable cells.[3][4]
Caption: Principle of the MTT cell viability assay.
Materials and Reagents
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate spectrophotometer (ELISA reader)
-
Multichannel pipette
-
Standard laboratory pipettes and sterile tips
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
Reagents:
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Trypan Blue solution
Experimental Protocol
This protocol is designed for adherent cell lines. Key steps like cell seeding density may require optimization depending on the cell line's growth characteristics.[5]
Caption: Step-by-step workflow for the MTT assay.
Step 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2] Vortex to ensure it is completely dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store this stock solution at -20°C, protected from light.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in a complete culture medium.
Step 2: Cell Seeding
-
Culture the chosen cell line until it reaches approximately 80% confluency. Ensure cells are in the logarithmic growth phase for optimal metabolic activity.[5]
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fresh complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >90%.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
Step 3: Drug Treatment
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Set up the following controls on the plate:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the drug dilutions.
-
Untreated Control (100% Viability): Cells treated with medium only.
-
Blank Control (No Cells): Medium only, for background absorbance subtraction.[4]
-
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound (and controls) to the respective wells. It is recommended to test each concentration in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Step 4: MTT Assay and Absorbance Reading
-
After the drug incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT stock solution.[7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes at a low speed to ensure complete solubilization.[4][8]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Data Presentation and Analysis
-
Correct Absorbance: Subtract the average absorbance of the "Blank Control" wells from all other absorbance readings.
-
Calculate Percent Viability: Use the following formula for each drug concentration:
-
Percent Viability (%) = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) x 100
-
-
Summarize Data: Organize the results in a table.
| YW3-56 HCl (µM) | Mean Corrected Absorbance (OD 570nm) | Standard Deviation | Percent Viability (%) |
| 0 (Control) | 1.254 | 0.085 | 100.0 |
| 0.1 | 1.198 | 0.072 | 95.5 |
| 1 | 0.982 | 0.061 | 78.3 |
| 5 | 0.645 | 0.045 | 51.4 |
| 10 | 0.411 | 0.033 | 32.8 |
| 25 | 0.155 | 0.019 | 12.4 |
| 50 | 0.078 | 0.011 | 6.2 |
| 100 | 0.041 | 0.008 | 3.3 |
-
Determine IC50: Plot the Percent Viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or Microsoft Excel to fit a sigmoidal dose-response curve and determine the IC50 value.[9][10][11] The IC50 is the concentration of the compound that results in 50% cell viability.
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT Assay | AAT Bioquest [aatbio.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Application Note: Western Blot Analysis of p53 and Target Gene Expression after YW3-56 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, oncogene activation, and metabolic changes.[1][2] Often called the "guardian of the genome," p53 can induce cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells.[3][4] Under normal conditions, p53 levels are kept low by its principal cellular antagonist, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[5][6] Disruption of the p53-MDM2 interaction is a key event for p53 activation.[5]
YW3-56 is a small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4).[7][8] PAD4 is an enzyme that catalyzes the citrullination of histones, an epigenetic modification that can alter gene expression.[8] Mechanistic studies have shown that YW3-56 treatment can activate the expression of p53 target genes, such as SESN2, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[8] This suggests that YW3-56 activates the p53 pathway, making it a compound of interest for cancer therapy.
This application note provides a detailed protocol for using Western blot analysis to investigate the effects of YW3-56 on the protein expression levels of p53 and its key downstream targets, such as the cell cycle inhibitor p21 and the pro-apoptotic protein BAX.
Signaling Pathway and Experimental Overview
YW3-56 inhibits PAD4, which is involved in epigenetic regulation through histone citrullination.[8] Inhibition of PAD4 by YW3-56 leads to changes in gene expression that result in the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes. This pathway can be monitored by observing protein level changes using Western blot.
The general workflow involves treating a cancer cell line that expresses wild-type p53 (e.g., U2OS, HCT116, NB4) with varying concentrations of YW3-56. Following treatment, whole-cell lysates are prepared and subjected to Western blot analysis to detect changes in protein levels.
Experimental Protocols
Protocol 1: Cell Culture and YW3-56 Treatment
-
Cell Seeding: Seed wild-type p53 cancer cells (e.g., U2OS osteosarcoma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of YW3-56 in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8 µM). The '0 µM' sample should contain the same final concentration of DMSO as the highest YW3-56 concentration and serves as the vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of YW3-56.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Whole-Cell Lysate Preparation
-
Wash: Aspirate the treatment medium and wash the cells twice with ice-cold 1x Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer containing protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.
Protocol 3: Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Based on the quantification, dilute each sample with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.[9] Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane into a 12% SDS-polyacrylamide gel.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Rabbit anti-p53 (1:1000)
-
Mouse anti-p21 (1:500)
-
Rabbit anti-BAX (1:1000)
-
Rabbit anti-GAPDH (1:5000) or Mouse anti-β-actin (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imaging system or X-ray film.
Data Presentation and Expected Results
Upon treatment with YW3-56, a dose-dependent increase in the protein levels of p53 is expected, indicating its stabilization. Consequently, the expression of its downstream targets p21 and BAX should also increase. Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. The intensity of each target protein band should be normalized to the corresponding loading control band (GAPDH or β-actin).
Table 1: Quantitative Analysis of Protein Expression after YW3-56 Treatment
| Treatment Concentration (µM) | Relative p53 Expression (Normalized to GAPDH) | Relative p21 Expression (Normalized to GAPDH) | Relative BAX Expression (Normalized to GAPDH) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 2 | 1.85 | 2.50 | 1.90 |
| 4 | 3.20 | 4.10 | 3.55 |
| 8 | 4.50 | 5.80 | 4.95 |
Note: The data presented in Table 1 are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
References
- 1. p53 Interactive Pathway: R&D Systems [rndsystems.com]
- 2. p53 Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the p53/hDM2 protein-protein interaction by cyclometallated iridium(III) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
Visualizing the Subcellular Journey of YW3-56 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for visualizing and quantifying the subcellular distribution of YW3-56 hydrochloride, a potent peptidylarginine deiminase (PAD) inhibitor with significant anti-cancer properties. Understanding the localization of this compound within the cell is crucial for elucidating its mechanism of action and developing it as a therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor of PAD enzymes, particularly PAD2 and PAD4. These enzymes catalyze the conversion of arginine residues to citrulline on target proteins, a post-translational modification implicated in various diseases, including cancer. By inhibiting PADs, YW3-56 modulates gene expression and signaling pathways that control cell growth, proliferation, and survival. Notably, YW3-56 possesses intrinsic green fluorescence, a property that can be leveraged for direct visualization of its uptake and distribution within cells.
Key Applications
-
Direct visualization of subcellular localization: Utilize the intrinsic fluorescence of YW3-56 to determine its accumulation in different cellular compartments, such as the nucleus and cytoplasm.
-
Target engagement studies: Correlate the localization of YW3-56 with the location of its targets (PAD2 and PAD4) and downstream markers of its activity (e.g., histone citrullination).
-
Pharmacodynamic assays: Quantify the effects of YW3-56 on downstream signaling pathways, such as the p53-SESN2-AKT-mTORC1 axis.
-
Drug delivery and uptake analysis: Assess the efficiency of cellular uptake of YW3-56 under various experimental conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound [1]
| Target Enzyme | IC50 (nM) |
| Human PAD4 | 1190 |
| Mouse PAD4 | 2540 |
| PAD1 | 1450 |
| PAD2 | 6340 |
| PAD3 | 53430 |
Table 2: Effect of YW3-56 on Downstream Signaling in U2OS Cells [2]
| Treatment | p-p70S6K (Thr389) Level | p53 Level | SESN2 Level | Histone H3 Citrullination |
| Control | Baseline | Baseline | Baseline | Baseline |
| YW3-56 (increasing concentration) | Decreased | Increased | Increased | Decreased |
| YW3-56 + p53 shRNA | Partially Restored | Decreased | Decreased | No significant change |
Signaling Pathway
YW3-56 inhibits PAD4, preventing the citrullination of histones and other proteins. This leads to the activation of the tumor suppressor p53, which in turn upregulates the expression of Sestrin2 (SESN2). SESN2 then inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, leading to decreased phosphorylation of its downstream effectors, p70S6K and 4E-BP1.
Caption: YW3-56 inhibits PAD4, leading to p53 activation, SESN2 induction, and subsequent suppression of the mTORC1 pathway.
Experimental Protocols
Protocol 1: Direct Visualization of YW3-56 Subcellular Localization by Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize the intrinsic green fluorescence of YW3-56 in cultured cells.[3]
Materials:
-
This compound
-
U2OS cells (or other cancer cell line of interest)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom culture dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Fluorescence microscope with appropriate filter sets
Note: The specific excitation and emission wavelengths for YW3-56 have not been reported in the literature. Based on its observed green fluorescence, a standard FITC or GFP filter set (Excitation: ~488 nm, Emission: ~520 nm) is a recommended starting point. Optimization may be required.
Procedure:
-
Cell Seeding: Seed U2OS cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
YW3-56 Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2.5 µM).[3]
-
Remove the existing medium from the cells and replace it with the YW3-56-containing medium.
-
Incubate the cells for the desired time period (e.g., 8 hours).[2]
-
Cell Fixation:
-
Aspirate the YW3-56-containing medium.
-
Wash the cells twice with PBS.
-
Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Add DAPI solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium or image the glass-bottom dishes directly.
-
Acquire images using a fluorescence microscope. Use the DAPI channel to visualize the nucleus and a green fluorescence channel (e.g., FITC/GFP) to visualize YW3-56.
-
Caption: Experimental workflow for visualizing YW3-56 subcellular localization.
Protocol 2: Subcellular Fractionation and Western Blotting for Target Engagement
This protocol describes how to separate cellular components to quantify the levels of YW3-56's downstream effectors in the nucleus and cytoplasm.
Materials:
-
Treated and untreated cells
-
Subcellular fractionation kit (or buffers for differential centrifugation)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest cells treated with YW3-56 and control cells.
-
Perform subcellular fractionation according to the manufacturer's protocol or a standard differential centrifugation method to separate nuclear and cytoplasmic fractions.
-
Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against phosphorylated and total forms of downstream targets (e.g., p-p70S6K and total p70S6K). Use Histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels in each fraction.
-
Caption: Workflow for analyzing target engagement in subcellular fractions.
Troubleshooting and Considerations
-
Photobleaching: YW3-56's fluorescence may be susceptible to photobleaching. Minimize exposure time and use an anti-fade mounting medium.
-
Signal-to-Noise Ratio: Optimize the concentration of YW3-56 and the imaging parameters to achieve a good signal-to-noise ratio.
-
Purity of Subcellular Fractions: The purity of the nuclear and cytoplasmic fractions is critical for accurate western blot analysis. Always include fractionation controls (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic).
-
Quantitative Analysis of Fluorescence: For quantitative analysis of YW3-56 distribution, use image analysis software to measure the mean fluorescence intensity in the nucleus and cytoplasm. Express the localization as a ratio or percentage.
By employing these techniques, researchers can gain valuable insights into the subcellular distribution and mechanism of action of this compound, facilitating its development as a targeted cancer therapeutic.
References
- 1. Nuclear localization of peptidylarginine deiminase V and histone deimination in granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
Preparing YW3-56 Hydrochloride for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and administering the pan-Peptidylarginine Deiminase (PAD) inhibitor, YW3-56 hydrochloride, for in vivo research applications. The following protocols and data are intended to serve as a foundational resource for preclinical studies evaluating the efficacy of this compound in various disease models.
Introduction to this compound
YW3-56 is a potent, irreversible inhibitor of PAD enzymes, with notable activity against PAD2 and PAD4. These enzymes play a crucial role in the post-translational modification of proteins through a process called citrullination. Dysregulation of PAD activity has been implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders. Mechanistically, YW3-56 has been shown to suppress the mTOR signaling pathway and activate p53 target genes, highlighting its potential as a therapeutic agent. Given its hydrophobic nature, appropriate formulation is critical for achieving optimal bioavailability and efficacy in in vivo models.
Data Presentation: Formulation and Solubility
Successful in vivo studies are contingent on the appropriate formulation of the therapeutic agent. Due to the hydrophobic nature of this compound, a multi-component vehicle system is recommended to ensure complete dissolution and stability. The following tables provide a summary of suggested vehicle components and a recommended formulation protocol.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle Component | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Estimated > 10 mg/mL | A common solvent for initial solubilization of hydrophobic compounds. Should be used at low final concentrations in vivo to minimize toxicity. |
| Polyethylene Glycol 300 (PEG300) | Data not available | A water-miscible co-solvent used to improve the solubility of non-polar compounds. |
| Tween 80 | Data not available | A non-ionic surfactant used as an emulsifying agent to enhance the stability of the formulation. |
| Saline (0.9% NaCl) | Poor | This compound is not readily soluble in aqueous solutions alone. |
| Corn Oil | Data not available | A potential vehicle for oral or intraperitoneal administration, particularly for lipophilic compounds. |
Table 2: Recommended In Vivo Formulation
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Initial solubilization |
| PEG300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle |
This formulation has been reported to be well-tolerated in mice and effective for the administration of other hydrophobic small molecule inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume of the formulation.
-
Dissolve this compound in DMSO:
-
In a sterile tube, add the calculated amount of this compound powder.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Add PEG300:
-
To the DMSO solution, add the required volume of PEG300 (40% of the final volume).
-
Vortex until the solution is homogeneous.
-
-
Add Tween 80:
-
Add the required volume of Tween 80 (5% of the final volume).
-
Vortex thoroughly to ensure proper mixing.
-
-
Add Saline:
-
Slowly add the required volume of sterile saline (45% of the final volume) to the mixture while vortexing.
-
Continue to vortex until a clear, homogeneous solution is obtained.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
The final formulation should be prepared fresh on the day of administration.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Prepared this compound formulation
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous xenografts)
-
Appropriate size syringes and needles for the chosen route of administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Administer the this compound formulation to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage). The dosing volume and frequency will need to be optimized based on preliminary tolerability studies.
-
Administer the vehicle control to the control group using the same volume, route, and schedule.
-
-
Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols for YW3-56 Hydrochloride in Autophagy Flux Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing YW3-56 hydrochloride for the investigation of autophagy flux. This document outlines the mechanism of action, offers detailed experimental protocols, presents available quantitative data, and includes visualizations to facilitate experimental design and data interpretation.
Introduction
This compound is a potent, cell-permeable inhibitor of Peptidylarginine Deiminase 4 (PAD4) and PAD2.[1][2] Initially developed for its anticancer properties, YW3-56 has been identified as a modulator of autophagy, a cellular catabolic process essential for homeostasis, which is implicated in numerous diseases including cancer and neurodegeneration. Specifically, YW3-56 perturbs the completion of the autophagy pathway, making it a valuable tool for studying autophagic flux—the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation.
Mechanism of Action
YW3-56 exerts a dual effect on the autophagy signaling network. The primary mechanism involves the inhibition of PAD4, which leads to the activation of the tumor suppressor p53 and subsequent upregulation of Sestrin2 (SESN2).[2][3] Sestrin2 is a negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master kinase that suppresses autophagy initiation.[4][5] Inhibition of mTORC1 by the YW3-56-p53-SESN2 axis relieves this suppression, thereby initiating the formation of autophagosomes.
Crucially, despite triggering the initial stages of autophagy, YW3-56 also blocks the later stages of the pathway. This downstream inhibition leads to the accumulation of autophagosomes and autolysosomes, a hallmark of impaired autophagic flux.[2][3] This late-stage blockade allows researchers to quantify the rate of autophagosome formation by measuring the accumulation of key markers like LC3-II and p62.
Quantitative Data
The following tables summarize the known quantitative parameters for this compound.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell Line / Enzyme | IC₅₀ Value | Reference |
| PAD4 Enzymatic Activity | Recombinant Human | 1-5 µM | [2] |
| Cell Growth Inhibition | U2OS (Osteosarcoma) | ~2.5 µM | [2] |
Table 2: Effective Concentrations for In Vitro Studies
| Application | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| Autophagy Flux Perturbation | U2OS | 10-20 µM | 24 hours | Accumulation of autophagic vesicles | [3] |
| Cell Growth Inhibition | U2OS | 20 µM | 72 hours | Abolished cell growth | [1] |
Experimental Protocols
General Experimental Workflow for Autophagy Flux Assay
The following diagram illustrates a typical workflow for assessing autophagic flux using this compound. The principle is to compare the levels of autophagy markers in the presence and absence of YW3-56. An accumulation of markers like LC3-II in the presence of YW3-56 indicates a functional autophagic flux that is being blocked at a late stage by the compound.
Protocol 1: Western Blot Analysis of LC3-II and p62 Accumulation
This protocol details the use of Western blotting to measure the accumulation of lipidated LC3 (LC3-II) and the autophagy substrate p62 (also known as SQSTM1), which are degraded in autolysosomes. An increase in both markers upon treatment with YW3-56 indicates a blockage in autophagic degradation.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Autophagy inducer (e.g., Rapamycin, optional positive control)
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PBS, RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62), transfer membranes (PVDF)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Treat cells with vehicle (DMSO) as a negative control.
-
Treat cells with this compound at a final concentration of 5-20 µM for 6-24 hours. A dose-response and time-course experiment is recommended to determine optimal conditions for your cell line.
-
Optional: Include a known autophagy inducer (e.g., 100 nM Rapamycin for 6 hours) with and without YW3-56 co-treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on SDS-PAGE gels. Use a 15% gel for LC3 to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the LC3-II and p62 signals to the loading control (β-actin). Autophagic flux is determined by the fold-increase in LC3-II and p62 in YW3-56-treated samples compared to the control.
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta Formation
This method visualizes the accumulation of autophagosomes as fluorescent puncta in cells stably expressing a GFP-LC3 fusion protein. YW3-56 treatment will cause an increase in the number of these puncta due to the blockage of their degradation.
Materials:
-
Cells stably expressing GFP-LC3
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Glass-bottom dishes or coverslips
-
This compound
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Paraformaldehyde (4% in PBS) for fixing
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DAPI for nuclear staining
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Antifade mounting medium
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Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips to achieve 50-60% confluency.
-
Treatment:
-
Treat cells with vehicle (DMSO) as a control.
-
Treat cells with this compound (5-20 µM) for 6-24 hours.
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if additional antibody staining is required.
-
Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto slides using antifade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with appropriate filters for GFP and DAPI.
-
Capture images from multiple random fields for each condition to ensure representative data.
-
-
Data Analysis:
-
Count the number of GFP-LC3 puncta per cell. An automated image analysis software (e.g., ImageJ/Fiji with particle analysis plugins) is recommended for unbiased quantification.
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Calculate the average number of puncta per cell for each treatment condition. A significant increase in puncta in YW3-56-treated cells compared to the control indicates an inhibition of autophagic flux.
-
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. | Profiles RNS [profiles.rush.edu]
Troubleshooting & Optimization
Optimizing YW3-56 Hydrochloride for Cancer Cell Growth Inhibition: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YW3-56 hydrochloride to inhibit cancer cell growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Peptidylarginine Deiminase 4 (PAD4), and to a lesser extent PAD2.[1][2] Its primary mechanism of action in cancer cells involves the inhibition of PAD4, which leads to the activation of the tumor suppressor p53 and its target genes, such as Sestrin 2 (SESN2).[1] This, in turn, inhibits the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth and proliferation.[3] Additionally, YW3-56 has been shown to induce endoplasmic reticulum (ER) stress and block autophagy flux.[3]
Q2: How should I prepare and store this compound?
A2: For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's product data sheet for specific details on solubility and stability.
Q3: What are the typical effective concentrations of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cancer cell line and the specific assay being performed. Based on available data, concentrations in the low micromolar range are typically effective. For instance, the IC50 (half-maximal inhibitory concentration) for cell growth inhibition is approximately 2.5 µM in U2OS cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: In which cancer cell lines has this compound shown efficacy?
A4: YW3-56 has demonstrated anti-cancer activity in a variety of cancer cell lines, including:
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Human osteosarcoma (U2OS)[2]
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Triple-negative breast cancer (MDA-MB-231)[2]
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Lung cancer (A549 and 95D)
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Acute promyelocytic leukemia (NB4)[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of cancer cell growth | Suboptimal concentration of YW3-56: The concentration used may be too low for the specific cell line. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell line resistance: The cancer cell line may be inherently resistant to PAD4 inhibition. | Consider using a different cancer cell line known to be sensitive to YW3-56 or investigate the expression levels of PAD4 in your cell line. | |
| Incorrect preparation or storage of YW3-56: The compound may have degraded due to improper handling. | Prepare fresh stock solutions and store them as recommended. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate experiments | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell counting and seeding in all wells. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. | |
| Incomplete dissolution of YW3-56: The compound may not be fully dissolved in the culture medium. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. Vortex the final solution gently before adding it to the cells. | |
| Unexpected cytotoxicity in control cells | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments. |
| Difficulty in detecting changes in the mTOR pathway | Inappropriate time point for analysis: The effect of YW3-56 on the mTOR pathway may be time-dependent. | Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation (e.g., p-p70S6K, p-4E-BP1). |
| Low antibody quality: The antibodies used for Western blotting may not be specific or sensitive enough. | Use validated antibodies specific for the phosphorylated and total forms of the target proteins. Optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | ~2.5 | [2] |
| S-180 | Sarcoma | Not specified | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [2] |
| NB4 | Acute Promyelocytic Leukemia | Not specified | [4] |
Note: Specific IC50 values for all cell lines were not available in the provided search results. Researchers should determine these empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest YW3-56 concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of the mTOR Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for low YW3-56 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. YW3-56 (hydrochloride) (technical grade) | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Bioavailability of PAD4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of PAD4 inhibitors, with a specific focus on YW3-56 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with this compound despite promising in vitro results. What are the potential causes?
A1: Low in vivo efficacy of potent in vitro inhibitors like this compound is frequently linked to poor pharmacokinetic properties, primarily low oral bioavailability. This can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors, including those targeting PAD4, are often lipophilic and exhibit poor solubility in aqueous environments like the gastrointestinal (GI) tract. This limits the amount of drug that can dissolve and be absorbed.
-
Poor Membrane Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver and/or gut wall before reaching systemic circulation, reducing the concentration of the active compound.
Q2: What initial steps can we take to troubleshoot the low bioavailability of our PAD4 inhibitor?
A2: A systematic approach is crucial. We recommend the following initial steps:
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Physicochemical Characterization: If not already known, determine the aqueous solubility, lipophilicity (LogP), and pKa of your PAD4 inhibitor. This data is fundamental to understanding the root cause of low bioavailability and selecting an appropriate formulation strategy.
-
In Vitro Permeability Assessment: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the intestinal permeability of your compound.
-
Pilot Formulation Screening: Test the solubility of your compound in a variety of pharmaceutically acceptable solvents and excipients to identify potential formulation strategies.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble PAD4 inhibitors:
-
Co-solvents: Using a mixture of solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) can increase the solubility of the compound in the dosing vehicle.
-
Suspensions: If the compound cannot be fully dissolved, a micronized suspension can be prepared. Reducing the particle size increases the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state within lipid globules.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and oral bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture media. | The compound is crashing out of the DMSO stock solution upon dilution into an aqueous environment. | - Decrease the final DMSO concentration by making intermediate dilutions in DMSO before adding to the aqueous buffer.- Gently warm the solution (37°C) to aid in dissolution.- Use sonication to break up precipitate.- Consider using a formulation with co-solvents or surfactants for in vitro assays. |
| High variability in plasma concentrations between animals in a pharmacokinetic study. | Inconsistent dissolution of the compound in the GI tract due to poor formulation. | - Optimize the formulation to ensure homogeneity and consistent dissolution. For suspensions, ensure uniform particle size and proper suspension with a suitable vehicle.- For solutions, confirm the compound remains in solution in the dosing vehicle over the duration of the study. |
| Low oral bioavailability despite using a co-solvent formulation. | The compound may be precipitating in the GI tract upon dilution with gastric or intestinal fluids. The compound may have low intestinal permeability. | - Increase the solubilizing capacity of the formulation by trying different co-solvents or adding a surfactant.- Consider a lipid-based formulation (SEDDS) to maintain the compound in a solubilized state.- Evaluate the compound's permeability using an in vitro assay (e.g., Caco-2) to determine if permeability is a limiting factor. |
| Low exposure even after intravenous (IV) administration. | The compound may have a high clearance rate (rapid metabolism or excretion). | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance.- If clearance is high, consider structural modifications to block metabolic hot-spots or develop a prodrug. |
Experimental Protocols
Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay
This protocol is adapted from commercially available PAD4 inhibitor screening kits.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 Assay Buffer (e.g., 50 mM Tris, pH 7.6, 100 mM NaCl, 10 mM CaCl₂, 5 mM DTT)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in PAD4 Assay Buffer. Keep the final DMSO concentration below 1%.
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay Buffer
-
Control (No Inhibitor): Assay Buffer + DMSO (vehicle)
-
Inhibitor: Diluted this compound
-
-
Add recombinant PAD4 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the PAD4 substrate (BAEE) to all wells.
-
Immediately measure the fluorescence (or absorbance, depending on the detection method) at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (e.g., in 20% PEG 400 in saline)
-
Dosing gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice overnight prior to dosing.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if IV data is available).
Visualizations
Caption: PAD4 signaling pathway in neutrophils leading to NET formation.
Caption: Experimental workflow for addressing low bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
Technical Support Center: Minimizing Off-Target Effects of YW3-56 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals using YW3-56 hydrochloride. It provides troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, irreversible inhibitor of Peptidylarginine Deiminase 4 (PAD4) and also shows activity against PAD2.[1] It contains a chloroacetamidine "warhead" that covalently binds to a critical cysteine residue in the enzyme's active site.[2] PAD enzymes catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification implicated in gene regulation and various diseases. YW3-56 has been shown to inhibit the citrullination of histone H3, a key substrate of PAD4.[3]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like YW3-56?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential "off-target" proteins can lead to cytotoxicity that is unrelated to the on-target effect.
-
Lack of reproducibility: Results may vary between different cell types or experimental systems with different off-target protein expression profiles.
Q3: I'm observing significant cytotoxicity in my experiments with YW3-56. Is this expected, and could it be an off-target effect?
YW3-56 has a reported cytotoxic IC50 of approximately 2.5 µM in U2OS cells, which is in a similar range to its enzymatic IC50 for PAD4 (1-5 µM).[3] This narrow window between desired efficacy and cytotoxicity suggests that at concentrations required for complete PAD4 inhibition, off-target effects leading to cell death are possible. It is crucial to distinguish between on-target mediated apoptosis and off-target cytotoxicity.
Q4: What are the initial steps to minimize potential off-target effects when using YW3-56?
The most critical first step is to determine the minimal effective concentration for your specific experimental system. This can be achieved by performing a careful dose-response analysis.[4] The goal is to find the lowest concentration of YW3-56 that produces the desired on-target effect (e.g., inhibition of histone citrullination) without causing excessive cytotoxicity or other confounding phenotypes.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or not what I expected based on PAD4 inhibition.
-
Question: How can I confirm that the phenotype I'm observing is a direct result of PAD4 inhibition?
-
Answer: The gold standard for validating on-target effects is genetic knockdown or knockout of the target protein.[4] Use CRISPR/Cas9 or siRNA to reduce or eliminate PAD4 expression in your cells. If the phenotype observed with YW3-56 is absent in the PAD4 knockout/knockdown cells, it is highly likely to be an on-target effect.
-
-
Question: Could the effects be due to inhibition of PAD2 or other PAD isoforms?
-
Answer: YW3-56 is known to inhibit both PAD4 and PAD2.[1] To dissect the contribution of each, you could perform experiments in cells with individual knockouts of PAD4 and PAD2. Comparing the effects of YW3-56 in these different genetic backgrounds can help attribute the phenotype to a specific PAD isoform.
-
Issue 2: I'm concerned that the observed effects on downstream signaling pathways (e.g., mTOR, AKT) are off-targets.
-
Question: YW3-56 is reported to inhibit the mTOR and AKT signaling pathways. Are these on-target or off-target effects?
-
Answer: The inhibition of mTOR signaling by YW3-56 has been linked to the on-target inhibition of PAD4, which leads to the upregulation of SESN2, an inhibitor of mTORC1.[3] Similarly, effects on AKT phosphorylation have been observed.[1] To confirm these are downstream of PAD4 inhibition in your system, you should verify if PAD4 knockout/knockdown recapitulates the effects on these pathways. If it does, the effects are likely on-target. If not, direct off-target inhibition of a kinase in these pathways by YW3-56 could be a possibility.
-
-
Question: How can I directly test if YW3-56 is binding to its intended target, PAD4, within the cell?
-
Answer: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[5][6] This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of PAD4 in the presence of YW3-56 would provide strong evidence of direct binding in a cellular environment.[7]
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound from published studies. Note that IC50 values can vary between different experimental setups.[8]
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| PAD4 | Enzymatic Assay | 1-5 µM | [3] |
| U2OS Cells | Cytotoxicity Assay | ~2.5 µM | [3] |
Visualizations
Signaling Pathway of YW3-56
Caption: Known signaling pathway of this compound.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating on- and off-target effects.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for unexpected results.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity and Cytotoxicity
Objective: To determine the optimal concentration of YW3-56 that inhibits the target without causing excessive cell death.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.
-
Treatment: Add the 2x working solutions to the cells in equal volume to the existing medium, resulting in a final concentration range (e.g., 0.1 µM to 20 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Parallel Assays:
-
Cytotoxicity Assay: Use an MTT or other viability assay to measure cell death across the concentration range.
-
On-Target Activity Assay: Lyse a parallel set of treated cells and perform a Western blot to detect the levels of citrullinated Histone H3 (H3Cit), a direct downstream marker of PAD4 activity.
-
-
Data Analysis: Plot cell viability and H3Cit levels against the log of the YW3-56 concentration. Determine the EC50 for H3Cit inhibition and the IC50 for cytotoxicity.[9][10] The optimal concentration range will be where H3Cit is significantly inhibited, but cytotoxicity is minimal.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout of PAD4
Objective: To confirm that the biological effect of YW3-56 is dependent on its primary target, PAD4.
Methodology:
-
gRNA Design: Design two or three guide RNAs (gRNAs) targeting an early exon of the PADI4 gene using online design tools.[11]
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector (e.g., pX458, which also expresses GFP).[12]
-
Transfection: Transfect the gRNA/Cas9 plasmids into your cell line.
-
Clonal Selection: Two days post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[13]
-
Clone Expansion and Validation: Expand the single-cell clones. Screen for PAD4 knockout by Western blot and confirm the genetic modification by sequencing the targeted genomic region.
-
Phenotypic Analysis: Treat the validated PAD4 knockout clones and wild-type control cells with YW3-56. Perform the relevant phenotypic assay. The absence of the phenotype in the knockout cells, even in the presence of YW3-56, validates it as an on-target effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of YW3-56 to PAD4 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with YW3-56 at a chosen concentration (e.g., 5 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[5]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples, and then analyze the amount of soluble PAD4 remaining at each temperature by Western blot.
-
Data Analysis: Plot the amount of soluble PAD4 as a function of temperature for both the vehicle and YW3-56-treated samples. A shift in the melting curve to a higher temperature in the presence of YW3-56 indicates target engagement and stabilization.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. mdpi.com [mdpi.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. genemedi.net [genemedi.net]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Improving Cell Membrane Permeability of YW3-56 Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell membrane permeability of YW3-56 hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: My YW3-56 derivative shows high potency in biochemical assays but low activity in cell-based assays. What could be the issue?
A1: A significant drop in potency between biochemical and cellular assays often suggests poor cell permeability.[1] The derivative may not be efficiently crossing the cell membrane to reach its intracellular target, the Peptidylarginine Deiminase 4 (PAD4). Other potential factors include rapid efflux from the cell by transporter proteins, intracellular metabolism of the compound, or poor solubility in the assay medium.[1]
Q2: What are the key physicochemical properties of a YW3-56 derivative that influence its cell membrane permeability?
A2: Several physicochemical properties are critical for passive diffusion across the cell membrane. These include:
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Lipophilicity (LogP): An optimal LogP (typically between 1 and 3) is required. If a compound is too hydrophilic, it will not partition into the lipid bilayer. Conversely, if it is too lipophilic, it may get trapped within the membrane.
-
Polar Surface Area (PSA): A lower PSA (generally < 140 Ų) is preferred for better passive diffusion.
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Molecular Weight (MW): Smaller molecules (ideally < 500 Da) tend to have better permeability.
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (e.g., -OH, -NH groups) is generally favorable for membrane permeability.
Q3: How can I determine if my YW3-56 derivative is a substrate for efflux pumps?
A3: Efflux pumps, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, actively transport compounds out of the cell, reducing their intracellular concentration.[2][3][4] The Caco-2 permeability assay is the gold standard for investigating this. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[3]
Q4: What strategies can I employ to improve the cell permeability of my YW3-56 derivatives?
A4: Several strategies can be considered:
-
Structural Modification: Systematically modify the chemical structure to optimize physicochemical properties. For instance, incorporating hydrophobic moieties can enhance membrane permeability.[5] Masking polar functional groups through a prodrug approach can also be effective.
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Formulation Strategies: For in vivo studies, formulating the derivative in a suitable delivery system, such as nanoparticles or liposomes, can improve its absorption and bioavailability.
-
Use of Permeation Enhancers: In some experimental setups, non-toxic permeation enhancers can be used, although this is not a strategy to improve the intrinsic properties of the molecule itself.
Troubleshooting Guide
Issue 1: Low Intracellular Concentration of YW3-56 Derivative
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Assess Physicochemical Properties: Calculate the predicted LogP, PSA, and MW of your derivative. Compare these values to the general guidelines for good permeability. 2. Perform a PAMPA Assay: This cell-free assay will determine the intrinsic passive permeability of your compound across an artificial lipid membrane.[1] |
| Active Efflux by Transporter Proteins | 1. Conduct a Bidirectional Caco-2 Assay: Determine the efflux ratio. An ER > 2 is a strong indicator of active efflux.[3] 2. Use Efflux Pump Inhibitors: Repeat the cellular activity assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in potency suggests your compound is an efflux substrate. |
| Poor Aqueous Solubility | 1. Measure Kinetic and Thermodynamic Solubility: Poor solubility in the aqueous layer adjacent to the cell membrane can be the rate-limiting step for absorption. 2. Adjust Formulation: Ensure the compound is fully dissolved in the cell culture medium. A small percentage of a co-solvent like DMSO (typically <0.5%) can be used, but its potential effects on cell membranes should be considered.[6] |
| Compound Instability | 1. Assess Stability in Media: Incubate the derivative in your cell culture media for the duration of the experiment and measure its concentration over time using LC-MS/MS to check for degradation.[6] |
Data Presentation
The following table provides a hypothetical example of permeability data for a series of YW3-56 derivatives, illustrating how structural modifications can impact permeability and efflux.
| Compound ID | Modification from YW3-56 | LogP | PSA (Ų) | MW (Da) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| YW3-56-HCI | Parent Compound | 2.8 | 85.3 | 450.9 | 5.2 | 1.5 | Moderate |
| YW3-56-D1 | Addition of a methyl group | 3.3 | 85.3 | 464.9 | 8.9 | 1.6 | High |
| YW3-56-D2 | Addition of a hydroxyl group | 2.5 | 105.5 | 466.9 | 1.1 | 1.2 | Low |
| YW3-56-D3 | Addition of a basic amine | 2.9 | 111.8 | 479.9 | 2.5 | 5.8 | Low (High Efflux) |
| YW3-56-D4 | Prodrug of YW3-56-D2 (ester) | 3.8 | 90.1 | 508.9 | 10.5 | 1.4 | High |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of YW3-56 derivatives.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the YW3-56 derivative in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM).
-
-
Membrane Coating:
-
Use a 96-well filter plate (donor plate) with a PVDF membrane.
-
Add 5 µL of a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to each well of the donor plate to create the artificial membrane.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with the buffer.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.
-
Add 150 µL of the YW3-56 derivative solution to each well of the donor plate.
-
-
Incubation:
-
Incubate the "sandwich" plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a moist chamber to prevent evaporation.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the YW3-56 derivative in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) can be calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of YW3-56 derivatives across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts in transwell plates until a confluent and differentiated monolayer is formed (typically 18-21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Dosing Solution:
-
Prepare the YW3-56 derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take a sample from the apical chamber and replace it with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of the YW3-56 derivative in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The efflux pump inhibitor reserpine selects multidrug-resistant Streptococcus pneumoniae strains that overexpress the ABC transporters PatA and PatB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
YW3-56 hydrochloride stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of YW3-56 hydrochloride, alongside troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of Peptidylarginine Deiminases (PADs), particularly PAD2 and PAD4. Its mechanism of action involves the covalent modification of a critical cysteine residue in the active site of PAD enzymes. By inhibiting PADs, YW3-56 prevents the conversion of arginine residues to citrulline on histone proteins and other substrates. This inhibition leads to the activation of p53 target genes and suppression of the mTOR signaling pathway, ultimately resulting in anti-tumor effects, including the induction of apoptosis and autophagy.[1][2]
Q2: How should I store this compound powder?
A2: For long-term storage, this compound as a solid should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to protect the compound from light and moisture. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in anhydrous DMSO to the desired concentration, for example, 10 mM. Briefly vortex to ensure complete dissolution. The stock solution should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use or -20°C for short-term use.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: When stored properly at -80°C in single-use aliquots, DMSO stock solutions of this compound are expected to be stable for several months. However, for optimal results, it is recommended to use freshly prepared solutions or to minimize the storage duration of stock solutions. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: this compound, like many small molecules, is less stable in aqueous solutions compared to DMSO stock solutions. The chloroacetamidine warhead can be susceptible to hydrolysis. It is strongly recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
Data Presentation: Stability of this compound
While specific public stability data for this compound is limited, the following tables provide an illustrative example of expected stability based on the chemical properties of similar chloroacetamidine-based inhibitors and general principles of small molecule stability. Note: This data is for guidance only and should be confirmed by independent stability studies.
Table 1: Illustrative Stability of Solid this compound
| Storage Condition | Duration | Estimated Purity |
| -20°C, protected from light | 24 months | >98% |
| 4°C, protected from light | 6 months | >98% |
| Room Temperature (25°C) | 1 month | ~95% |
| 40°C | 1 week | Significant degradation |
Table 2: Illustrative Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | Estimated Purity |
| -80°C | 12 months | >98% |
| -20°C | 6 months | >98% |
| 4°C | 1 week | ~97% |
| Room Temperature (25°C) | 24 hours | ~90% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological activity | 1. Compound Degradation: Improper storage of solid or stock solution; use of old or repeatedly freeze-thawed stock solution; instability in aqueous media. 2. Incorrect Concentration: Calculation error; incomplete dissolution of the compound. 3. Cell Line Insensitivity: The target pathway may not be active or relevant in your chosen cell line. | 1. Use Fresh Aliquots: Prepare fresh dilutions from a properly stored, new aliquot of the DMSO stock solution for each experiment. Avoid storing the compound in aqueous buffers. 2. Verify Concentration: Double-check all calculations. Ensure the compound is fully dissolved in DMSO before further dilution. 3. Cell Line Validation: Confirm the expression and activity of PAD enzymes and the relevance of the p53 and mTOR pathways in your cell line using positive and negative controls. |
| High background or off-target effects | 1. High Concentration: Using a concentration of this compound that is too high can lead to non-specific effects. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. 3. Compound Impurities: The compound may contain impurities that cause off-target effects. | 1. Perform Dose-Response: Determine the optimal concentration range for your specific cell line and assay through a dose-response experiment. 2. Solvent Control: Include a vehicle control (DMSO alone) at the same final concentration used for the compound treatment. Ensure the final DMSO concentration is typically below 0.5%. 3. Check Purity: Refer to the Certificate of Analysis for the purity of the compound. If in doubt, consider purchasing from a reputable supplier. |
| Precipitation of the compound in cell culture media | 1. Poor Solubility: The final concentration of this compound in the aqueous medium may exceed its solubility limit. 2. Interaction with Media Components: Components in the serum or media may cause the compound to precipitate. | 1. Lower Final Concentration: Reduce the final concentration of the compound in your experiment. 2. Pre-warm Media: Ensure the cell culture media is at 37°C before adding the compound. 3. Increase Serum Concentration: In some cases, serum proteins can help to keep hydrophobic compounds in solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a chosen solvent (e.g., DMSO or cell culture medium) over time.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or cell culture medium
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound Stock Solution: Prepare a 1 mg/mL (or other suitable concentration) stock solution in the solvent to be tested (e.g., DMSO).
3. Experimental Procedure:
-
Time Point 0: Immediately after preparation, dilute a sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. This will serve as the initial time point reference.
-
Incubation: Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Subsequent Time Points: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stock solution, dilute it to the same concentration as the time point 0 sample, and inject it into the HPLC system.
4. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, typically around the absorbance maximum of the compound.
-
Analysis: Compare the peak area of the intact this compound at each time point to the peak area at time point 0. The percentage of remaining compound can be calculated as: (% Remaining) = (Peak Area at time t / Peak Area at time 0) * 100.
Visualizations
Caption: A workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound.
References
Troubleshooting YW3-56 hydrochloride insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YW3-56 hydrochloride. The information is presented in a question-and-answer format to directly address common challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is an inhibitor of protein arginine deiminases (PAD), specifically targeting PAD2 and PAD4 with IC50 values in the range of 0.5-5 µM.[1][2][3] It has been shown to activate p53 target genes and inhibit the mTOR signaling pathway.[4] YW3-56 induces endoplasmic reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade and can block autophagy flux.[4] Due to these activities, it is investigated for its potential in cancer research, particularly in inhibiting the growth of various cancer cells.[1][5]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
Insolubility of hydrochloride salts in aqueous solutions can be a common issue. Here are the initial steps to troubleshoot this problem:
-
Verify Compound Purity and Handling: Ensure that the this compound is from a reputable supplier and has been stored correctly, typically at -20°C for long-term storage, to prevent degradation.[6]
-
Increase Solvent Volume: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit. Try reducing the concentration by increasing the volume of the solvent.
-
Gentle Heating: Gently warming the solution to 37°C can aid in dissolution. However, avoid excessive or prolonged heating, as this may degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down powder aggregates and enhance dissolution.
-
pH Adjustment: As a hydrochloride salt of a basic compound, the solubility of YW3-56 is highly dependent on pH. Solubility is generally higher in more acidic conditions. If your aqueous buffer is neutral or alkaline, the free base may precipitate. Consider preparing the initial stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) before further dilution into your experimental medium.
Q3: My this compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous experimental medium (e.g., PBS or cell culture medium). Why does this happen and how can I fix it?
This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in organic solvents but have limited solubility in water. When the DMSO stock is added to the aqueous buffer, the overall polarity of the solvent system increases significantly, causing the compound to crash out of solution.
Here are some strategies to overcome this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can help to avoid localized high concentrations of the compound that are prone to precipitation.
-
Use of Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can improve the solubility of the compound. However, the compatibility of any co-solvent with your experimental system must be validated.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to create micellar formulations that enhance the apparent solubility of hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
This protocol describes a general method for preparing an aqueous stock solution of this compound. The optimal buffer and pH may need to be determined empirically for your specific application.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Preparation: Prepare a suitable aqueous buffer. A slightly acidic buffer, such as a 50 mM sodium citrate (B86180) buffer at pH 5.0, is a good starting point.
-
Dissolution:
-
Add the weighed this compound to a sterile conical tube.
-
Add a small volume of the prepared buffer to the tube.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, use a bath sonicator for 10-15 minutes.
-
Gentle warming (up to 37°C) can be applied if necessary.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the buffer to reach the final desired concentration.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For frequent use, a fresh solution is recommended.
Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent
For applications requiring an initial high-concentration stock, DMSO is a common choice.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Sonication can be used to expedite this process.
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -80°C to minimize water absorption.
Quantitative Data Summary
| Solvent System | Expected Solubility | Key Considerations |
| Water (unbuffered) | Variable, likely low | pH of the water can significantly impact solubility. |
| Acidic Aqueous Buffer (pH 4-6) | Higher | The protonated form of the molecule is more soluble. |
| Neutral Aqueous Buffer (pH 7.0-7.4) | Lower | Risk of precipitation of the free base. |
| Alkaline Aqueous Buffer (pH > 7.5) | Very Low | The unprotonated, less soluble free base will be the predominant species. |
| DMSO | High | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
Visualizations
This compound Troubleshooting Workflow
References
- 1. YW3-56 (hydrochloride) (technical grade) | CymitQuimica [cymitquimica.com]
- 2. YW3-56 (hydrochloride) (technical grade) | CAS 2309756-20-3 | TargetMol | Biomol.com [biomol.com]
- 3. YW3-56 (hydrochloride) (technical grade)|Cas# 2309756-20-3 [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. YW3-56 (hydrochloride) (technical grade) | TargetMol [targetmol.com]
Technical Support Center: Enhancing the In Vivo Therapeutic Efficacy of YW3-56 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing YW3-56 hydrochloride, a potent pan-peptidylarginine deiminase (PAD) inhibitor, in in vivo experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your research and enhance the therapeutic efficacy of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-inhibitor of peptidylarginine deiminases (PADs), with activity against both PAD2 and PAD4. Its primary mechanism involves the inhibition of citrullination, a post-translational modification of proteins. This inhibition leads to the activation of p53 target genes and the induction of endoplasmic reticulum (ER) stress through the ATF4 gene network. These cellular responses collectively contribute to the compound's anti-cancer properties.
Q2: In which in vivo cancer models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in preclinical mouse xenograft models of triple-negative breast cancer and S-180 sarcoma. In these studies, the compound was shown to inhibit tumor growth.
Q3: What is a typical dosage of this compound used in mice?
A3: Based on published studies, a dosage of 10 µmol/kg has been used in S-180 tumor-bearing mice. However, the optimal dosage for your specific model and experimental goals should be determined empirically through dose-response studies.
Q4: Are there any known safety or toxicity concerns with this compound in vivo?
A4: Existing studies suggest that this compound exhibits anti-tumor activity with minimal detectable adverse effects on vital organs in mouse models. Nevertheless, it is crucial to conduct thorough toxicity assessments in your specific animal model, including monitoring for changes in body weight, behavior, and organ function.
II. Troubleshooting In Vivo Experiments
This section addresses common challenges encountered during in vivo studies with this compound and provides structured solutions.
Issue 1: Poor or inconsistent anti-tumor efficacy.
-
Potential Cause: Suboptimal formulation leading to poor bioavailability.
-
Troubleshooting Steps:
-
Vehicle Optimization: this compound is a hydrophobic molecule. Ensure the vehicle effectively solubilizes the compound. See the recommended formulation protocol below.
-
Route of Administration: If oral or intraperitoneal administration yields poor results, consider intravenous injection to bypass potential absorption barriers.
-
Dose Escalation: Systematically increase the dose to determine if a higher concentration is required to achieve a therapeutic effect in your model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If resources permit, conduct PK/PD studies to correlate drug exposure with target engagement (i.e., inhibition of citrullination in tumor tissue).
-
Issue 2: Precipitation of the compound during formulation or administration.
-
Potential Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Co-solvent System: Utilize a co-solvent system to maintain solubility. A common approach for hydrophobic compounds is a mixture of DMSO, PEG300 (or PEG400), and saline or PBS.
-
Sonication and Warming: Gently warm the vehicle and use sonication to aid in the dissolution of the compound.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Nanoformulation: For advanced applications, consider encapsulating this compound in a nanodrug delivery system to improve solubility, stability, and tumor targeting.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Potential Cause: Off-target effects or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.
-
Dose Reduction: If toxicity is observed, reduce the dose to determine if the effects are dose-dependent.
-
Refine Formulation: High concentrations of some co-solvents (e.g., DMSO) can be toxic. Optimize the formulation to use the lowest effective concentration of each component.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, lethargy, and changes in grooming behavior.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/Assay |
| In Vitro Activity | ||
| PAD2 IC50 | 0.5 - 1 µM | Enzyme Assay |
| PAD4 IC50 | 1 - 5 µM | Enzyme Assay |
| U2OS Cell Growth IC50 | ~2.5 µM | Cell Viability Assay |
| In Vivo Dosage | ||
| S-180 Tumor Model (mice) | 10 µmol/kg | Efficacy Study |
IV. Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)
This protocol provides a general guideline for formulating this compound. The final concentrations of vehicle components should be optimized for your specific experimental needs and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and injection volume, calculate the mass of this compound and the volume of each vehicle component required.
-
Initial Dissolution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Addition of PEG:
-
Add the calculated volume of PEG300 or PEG400 to the DMSO solution.
-
Vortex the mixture until it is homogeneous.
-
-
Final Dilution with Saline/PBS:
-
Slowly add the calculated volume of sterile saline or PBS to the mixture while vortexing.
-
Note: Add the aqueous component last and slowly to prevent precipitation of the hydrophobic compound.
-
-
Final Formulation Ratio (Example): A commonly used vehicle ratio for hydrophobic compounds is 10% DMSO, 40% PEG300, and 50% saline. This should be optimized for this compound.
-
Final Checks:
-
Inspect the final solution to ensure it is clear and free of any precipitate.
-
If necessary, gently warm the solution to 37°C or sonicate for a short period to aid dissolution.
-
Protect the final formulation from light and use it immediately after preparation.
-
V. Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Potential adverse effects of YW3-56 hydrochloride in animal models
Important Notice: Publicly available information regarding the specific compound "YW3-56 hydrochloride" is limited. The following troubleshooting guides and FAQs have been constructed based on general principles of preclinical animal research and common issues encountered with novel small molecule inhibitors. Researchers should adapt these recommendations to their specific experimental observations and protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our mouse cohort at our planned starting dose. What could be the cause and how should we proceed?
A1: Unexpected mortality can stem from several factors, including acute toxicity, vehicle-related issues, or procedural complications.
-
Troubleshooting Steps:
-
Dose-Range Finding Study: If not already performed, conduct a dose-range finding study with a small number of animals to determine the maximum tolerated dose (MTD). This involves administering a wide range of doses to different groups of animals and observing for signs of toxicity over a short period.
-
Vehicle Toxicity: Administer the vehicle alone to a control group to rule out any adverse effects from the delivery solution.
-
Route of Administration: Re-evaluate the route of administration. For example, if using intravenous (IV) injection, ensure the infusion rate is not too rapid, as this can cause acute cardiovascular effects. Consider alternative routes like oral gavage (PO) or intraperitoneal (IP) injection if appropriate for the compound's properties.
-
Animal Health Status: Ensure all animals are healthy and free from underlying infections or stress before dosing, as these can increase susceptibility to drug-related toxicity.
-
-
Workflow for Dose Adjustment:
Caption: Troubleshooting workflow for unexpected animal mortality.
Q2: Our animals are exhibiting significant weight loss (>15%) following administration of this compound. What are the potential causes and what should be our course of action?
A2: Significant body weight loss is a common indicator of systemic toxicity. It can be caused by decreased food and water intake, gastrointestinal distress, or metabolic disturbances.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Clinical Observations: Perform daily clinical observations for signs of illness, such as lethargy, ruffled fur, hunched posture, or diarrhea.
-
Dose Reduction: Consider reducing the dose to a level that is better tolerated while still potentially efficacious.
-
Supportive Care: Provide supportive care, such as supplemental nutrition or hydration, if ethically permissible under your animal use protocol.
-
Blood and Tissue Analysis: At the study endpoint, collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of key organs (e.g., liver, kidneys, gastrointestinal tract) to identify potential target organs of toxicity.
-
-
Logical Relationship of Weight Loss Investigation:
Caption: Investigating the causes of treatment-related weight loss.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), aged 6-8 weeks.
-
Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-5 dose escalation groups.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg). The dose range should be based on any available in vitro cytotoxicity data.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in activity, posture, fur).
-
Note any mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).
Data Presentation
Table 1: Example Data from a Hypothetical MTD Study
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle | 5 | 0/5 | +2.5% | Normal |
| 10 | 5 | 0/5 | -1.8% | Normal |
| 25 | 5 | 0/5 | -8.2% | Mild lethargy |
| 50 | 5 | 2/5 | -17.5% | Severe lethargy, ruffled fur |
| 100 | 5 | 5/5 | -25.0% (by Day 3) | Hunched posture, ataxia |
Note: This data is illustrative and not based on actual studies of this compound.
Signaling Pathway Considerations
If this compound is an inhibitor of a specific kinase or signaling pathway, off-target effects on related pathways could contribute to toxicity. For example, if it targets a kinase in the PI3K/AKT pathway, off-target inhibition of other kinases could lead to unforeseen adverse effects.
-
Hypothetical Off-Target Signaling:
Caption: Potential for off-target activity leading to adverse effects.
Validation & Comparative
YW3-56 Hydrochloride vs. Cl-amidine: A Comparative Guide to PAD Inhibitors in Cancer Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing focus on targeted therapies that exploit the unique vulnerabilities of cancer cells. Among the promising targets are the Protein Arginine Deiminases (PADs), a family of enzymes that play a crucial role in post-translational protein modification through citrullination. Dysregulation of PAD activity, particularly PAD4, has been implicated in the pathogenesis of various cancers. This guide provides a detailed, data-driven comparison of two prominent PAD inhibitors, YW3-56 hydrochloride and Cl-amidine, to aid researchers in their evaluation for cancer growth inhibition studies.
Executive Summary
Both this compound and Cl-amidine are irreversible inhibitors of PAD enzymes, demonstrating efficacy in preclinical cancer models. YW3-56, a derivative of Cl-amidine, has been shown to be a more potent inhibitor of PAD4. This increased potency translates to enhanced cytotoxicity in certain cancer cell lines. While both compounds induce apoptosis and cell cycle arrest, they appear to modulate distinct, albeit overlapping, signaling pathways. This guide will delve into their mechanisms of action, present available quantitative data for comparison, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Mechanism of Action
This compound and Cl-amidine exert their anticancer effects primarily through the irreversible inhibition of PAD enzymes. By covalently modifying a critical cysteine residue in the active site of PADs, they block the conversion of arginine to citrulline on histone and non-histone proteins. This inhibition has several downstream consequences for cancer cells:
-
Alteration of Gene Expression: Histone citrullination is a key epigenetic modification. By inhibiting this process, both compounds can reactivate silenced tumor suppressor genes.
-
Induction of Apoptosis: Both inhibitors have been shown to induce programmed cell death in various cancer cell lines.
-
Cell Cycle Arrest: Inhibition of PADs can lead to a halt in the cell cycle, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Both compounds impact critical cancer-related signaling pathways, including those regulated by p53 and mTOR.
YW3-56 is reported to be a more potent inhibitor of PAD4 compared to Cl-amidine, which may contribute to its enhanced anticancer activity in specific contexts[1].
Data Presentation
The following tables summarize the available quantitative data for this compound and Cl-amidine, focusing on their inhibitory activity against PAD enzymes and their cytotoxic effects on various cancer cell lines.
Table 1: Inhibition of Peptidylarginine Deiminase (PAD) Isoforms
| Compound | PAD1 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) |
| Cl-amidine | 0.8 | 6.2 | 5.9 |
| This compound | Not Reported | Not Reported | 1-5 |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cl-amidine | HL-60 | Leukemia | 0.25 |
| MCF-7 | Breast Cancer | 0.05 | |
| HT-29 | Colon Cancer | 1 | |
| This compound | U2OS | Osteosarcoma | ~2.5 (reported to be 60-fold more potent than Cl-amidine) |
| A549 | Lung Cancer | Concentration-dependent growth inhibition observed | |
| 95D | Lung Cancer | Concentration-dependent growth inhibition observed | |
| NB4 | Leukemia | Concentration-dependent viability decrease |
Note: A direct side-by-side comparison of IC50 values across a broad panel of the same cancer cell lines for both compounds is limited in the currently available literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer effects of this compound and Cl-amidine.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Cl-amidine on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Cl-amidine (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and Cl-amidine.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cancer cells with desired concentrations of this compound or Cl-amidine for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Signaling Pathways
The anticancer activity of this compound and Cl-amidine is mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound Signaling Pathway
YW3-56 has been shown to activate the p53 tumor suppressor pathway and inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.
Caption: YW3-56 inhibits PAD4, leading to p53 activation, mTORC1 inhibition, and tumor suppression.
Cl-amidine Signaling Pathway
Cl-amidine has been demonstrated to induce a p53-dependent cell cycle arrest and upregulate the expression of microRNA-16 (miR-16), a known tumor suppressor.
Caption: Cl-amidine inhibits PADs, activating a p53-dependent pathway that induces miR-16 and G1 arrest.
Conclusion
Both this compound and Cl-amidine represent valuable tools for investigating the role of PAD enzymes in cancer biology and for the development of novel anticancer therapies. The available data suggests that this compound is a more potent inhibitor of PAD4 and exhibits greater cytotoxicity in some cancer cell lines compared to its parent compound, Cl-amidine. However, the choice between these two inhibitors may depend on the specific cancer type and the desired molecular mechanism to be targeted. Further head-to-head comparative studies across a broader range of cancer models are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the anticancer activities of these promising PAD inhibitors.
References
Comparative analysis of YW3-56 hydrochloride and other PAD inhibitors
An Objective Comparison of YW3-56 Hydrochloride and Other Peptidylarginine Deiminase (PAD) Inhibitors for Researchers and Drug Development Professionals.
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues into citrulline, a process known as citrullination or deimination. This modification can alter the structure and function of proteins, thereby influencing various physiological and pathological processes. Aberrant citrullination has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA) and multiple sclerosis, various cancers, and inflammatory conditions.[1] The critical role of PADs, particularly PAD2 and PAD4, in disease progression has made them attractive therapeutic targets.[2]
PAD inhibitors are broadly classified into two categories: pan-PAD inhibitors, which target multiple PAD isoforms, and isoform-selective inhibitors, which are designed to target a specific PAD enzyme. This guide provides a comparative analysis of this compound, a potent pan-PAD inhibitor, against other well-characterized inhibitors such as Cl-amidine, BB-Cl-amidine, and the PAD4-selective inhibitor GSK484.
Comparative Analysis of PAD Inhibitor Activity
The efficacy and selectivity of PAD inhibitors are critical determinants of their therapeutic potential and research utility. YW3-56 is a pan-PAD inhibitor that demonstrates potent, irreversible inhibition of several PAD isoforms.[3][4] Its activity is compared with first- and second-generation pan-inhibitors, Cl-amidine and BB-Cl-amidine, as well as the isoform-selective inhibitor GSK484.
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. YW3-56 shows potent inhibition against PAD1, PAD2, and PAD4, with significantly lower potency against PAD3.[5] When compared with Cl-amidine, YW3-56 demonstrates a five-fold increase in PAD4 inhibition.[6] BB-Cl-amidine, a second-generation inhibitor, also shows potent pan-PAD activity with a preference for PAD4.[7] In contrast, GSK484 is highly selective for PAD4, with an IC50 value in the nanomolar range.[8][9]
| Inhibitor | Type | PAD1 IC50 | PAD2 IC50 | PAD3 IC50 | PAD4 IC50 | Reference(s) |
| YW3-56 HCl | Pan-PAD, Irreversible | 1.45 µM | 6.34 µM | 53.43 µM | ~1-5 µM | [5][6] |
| Cl-amidine | Pan-PAD, Irreversible | - | - | - | ~5-10 µM (estimated) | [6][10] |
| BB-Cl-amidine | Pan-PAD, Irreversible | ~20 µM (90% inhib.) | ~15-20 µM (90% inhib.) | - | ~4 µM (90% inhib.) | [7] |
| GSK484 | PAD4-Selective, Reversible | >100 µM | >100 µM | >100 µM | 50 nM | [8][9] |
| GSK199 | PAD4-Selective, Reversible | - | >30 µM | - | 250 nM | [7][8] |
Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.
Cellular Activity and Efficacy
Beyond enzymatic inhibition, the effectiveness of these compounds in a cellular context is crucial. YW3-56 has demonstrated significant cytotoxicity against cancer cells, with an IC50 of approximately 2.5 µM in U2OS cells, which is about 60 times more potent than Cl-amidine.[3][8] This anti-cancer activity is linked to its ability to inhibit histone H3 citrullination, activate p53 target genes, induce endoplasmic reticulum (ER) stress, and inhibit the mTOR signaling pathway.[8][11] Pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine, along with the PAD4-selective GSK484, are also effective at blocking the formation of Neutrophil Extracellular Traps (NETs), a key process in inflammation and autoimmunity.[9][12]
| Inhibitor | Cell Line / Type | Key Cellular Effect | Effective Concentration | Reference(s) |
| YW3-56 HCl | U2OS (Osteosarcoma) | Cytotoxicity (Cell Death) | IC50 ≈ 2.5 µM | [3][8] |
| NB4 (Leukemia) | Inhibits H3Cit, Induces Apoptosis | 2-8 µM | [13] | |
| Neutrophils | Inhibits NET formation | - | [5][14] | |
| Cl-amidine | U-87 MG (Glioblastoma) | Antiproliferative and apoptotic effects | - | [3] |
| Neutrophils | Inhibits NET formation | 200 µM (complete inhib.) | [15] | |
| BB-Cl-amidine | U2OS (Osteosarcoma) | Cytotoxicity (Cell Death) | EC50 = 8.8 µM | [8] |
| PBMCs | Cytotoxic | > 1 µM | [16] | |
| GSK484 | Neutrophils | Inhibits NET formation | - | [9] |
| GSK199 | PBMCs | Inhibits H3 citrullination | > 8 µM | [7][16] |
In Vivo Studies and Pharmacokinetics
In animal models, YW3-56 has shown therapeutic potential by attenuating inflammation and improving survival in a rat model of hemorrhagic shock.[6] Similarly, Cl-amidine and BB-Cl-amidine have demonstrated efficacy in reducing disease severity in models of colitis, rheumatoid arthritis, and lupus.[10][12][17] The PAD4-selective inhibitor GSK199 was also sufficient to block arthritis in a murine model.[18] A significant challenge for some irreversible inhibitors is their metabolic stability; YW3-56, for instance, has been noted to have a very short serum circulation time of about 5 minutes.[19] In contrast, BB-Cl-amidine was designed for an improved plasma half-life over Cl-amidine, and GSK484 exhibits a favorable pharmacokinetic profile for in vivo use.[7][9]
| Inhibitor | Animal Model | Disease/Condition | Key In Vivo Effect | Reference(s) |
| YW3-56 HCl | Rat | Hemorrhagic Shock | Improved survival, attenuated lung injury | [6] |
| Cl-amidine | Mouse | Colitis | Reduced clinical signs of colitis | [17] |
| Mouse | Collagen-Induced Arthritis | Reduced disease severity and joint damage | [10] | |
| Rat | Hemorrhagic Shock | Improved survival, reduced organ damage | [20] | |
| BB-Cl-amidine | Mouse (MRL/lpr) | Lupus | Improved endothelium-dependent vasorelaxation | [21] |
| GSK199 | Mouse | Collagen-Induced Arthritis | Blocked clinical and histopathological endpoints | [18] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PAD inhibitors stem from their ability to modulate specific cellular pathways. A primary mechanism involves the inhibition of histone citrullination, which plays a key role in chromatin decondensation during NETosis.
Caption: Role of PAD4 in Neutrophil Extracellular Trap (NET) formation and its inhibition.
YW3-56 exhibits a multi-faceted mechanism of action, particularly in cancer cells. Beyond inhibiting PADs, it triggers distinct signaling cascades that contribute to its anti-tumor effects.[11]
Caption: Multi-modal cellular mechanism of action for the PAD inhibitor YW3-56.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare PAD inhibitors.
In Vitro PAD Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a recombinant PAD isoform.
-
Materials: Recombinant human PAD enzyme (e.g., PAD4), assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6), substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE), inhibitor compound (e.g., YW3-56), and a colorimetric reagent kit for detecting ammonia (B1221849) or citrulline.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, pre-incubate the recombinant PAD enzyme with the inhibitor dilutions (or DMSO as a vehicle control) for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (BAEE) to each well.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of citrulline or ammonia produced using a colorimetric detection method according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[22]
-
Cellular Histone Citrullination Assay (Western Blot)
This method assesses an inhibitor's ability to block PAD activity within cells by measuring the levels of citrullinated histone H3.
-
Materials: Cell line of interest (e.g., NB4 leukemia cells), cell culture media, PAD inhibitor, cell lysis buffer, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-citrullinated Histone H3 [e.g., H3Cit], anti-total Histone H3), and a secondary HRP-conjugated antibody.
-
Procedure:
-
Culture cells to an appropriate density and treat them with various concentrations of the PAD inhibitor (e.g., 2, 4, 8 µM of YW3-56) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against H3Cit overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 to serve as a loading control.[13]
-
NET Formation Assay (Immunofluorescence)
This assay visualizes and quantifies the inhibition of NET formation from neutrophils.
-
Materials: Freshly isolated human or mouse neutrophils, a NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore), PAD inhibitor, paraformaldehyde (PFA) for fixing, primary antibody against H3Cit, and a fluorescently labeled secondary antibody, DNA stain (e.g., DAPI).
-
Procedure:
-
Isolate neutrophils from peripheral blood.
-
Adhere the neutrophils to coverslips in a multi-well plate.
-
Pre-treat the cells with the PAD inhibitor or vehicle control for 30-60 minutes.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., 20 nM PMA) for 2-4 hours to induce NETosis.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with the primary antibody against H3Cit, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594, red).
-
Counterstain the DNA with DAPI (blue).
-
Visualize the coverslips using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA (blue) decorated with citrullinated histones (red).[5][14]
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of an inhibitor's cytotoxicity.
-
Materials: Adherent or suspension cells, 96-well plates, PAD inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PAD inhibitor and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[6][13]
-
Conclusion
This compound is a potent, irreversible pan-PAD inhibitor with robust activity against PAD1, PAD2, and PAD4. It stands out due to its significant cytotoxic effects on cancer cells, which are mediated by a multi-pronged mechanism involving the induction of p53, ER stress, and inhibition of mTOR signaling.[11] While it shares the ability to inhibit NETosis with other pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine, its enhanced potency in certain cancer cell lines makes it a valuable tool for oncology research.[3][8]
The choice between a pan-inhibitor like YW3-56 and an isoform-selective inhibitor like GSK484 depends on the research or therapeutic context. Selective inhibitors are crucial for dissecting the specific roles of individual PAD isoforms, potentially offering a more targeted therapeutic approach with fewer off-target effects.[16] However, in diseases where multiple PAD isoforms are implicated, a pan-PAD inhibitor may provide a broader and more potent therapeutic effect. The primary limitations for irreversible inhibitors like YW3-56 remain their pharmacokinetic properties, such as metabolic stability and in vivo half-life, which are critical areas for future optimization.[19]
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. GSK484 | Structural Genomics Consortium [thesgc.org]
- 10. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anticancer Effects of YW3-56 Hydrochloride in Diverse Cancer Models: A Comparative Guide
For Immediate Release
Recent investigations into the novel pan-peptidylarginine deiminase (PAD) inhibitor, YW3-56 hydrochloride, have demonstrated its significant potential as an anticancer agent across various cancer models. This guide provides a comprehensive comparison of YW3-56's efficacy against other PAD inhibitors and its detailed mechanism of action, supported by experimental data. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound.
Mechanism of Action: A Dual Approach to Cancer Cell Inhibition
This compound exerts its anticancer effects primarily by inhibiting peptidylarginine deiminases (PADs), enzymes that are overexpressed in many cancers and play a crucial role in tumor progression. As a pan-PAD inhibitor, YW3-56 targets multiple PAD isoforms, with a pronounced inhibitory effect on PAD2 and PAD4.
The primary mechanism involves the inhibition of histone citrullination, an epigenetic modification catalyzed by PADs. By preventing this, YW3-56 reactivates the tumor suppressor p53, leading to the upregulation of its target genes, including Sestrin 2 (SESN2).[1] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] The suppression of mTORC1, a central regulator of cell growth and proliferation, leads to decreased phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell growth.[2][3][4]
Furthermore, YW3-56 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is evidenced by the dose-dependent increase in Annexin V-positive cells in leukemia cell lines following treatment.[5]
In Vitro Efficacy: Comparative Cytotoxicity
This compound has demonstrated potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its effectiveness.
| Cell Line | Cancer Type | YW3-56 IC50 (µM) | Comparator | Comparator IC50 (µM) |
| U2OS | Osteosarcoma | ~2.5[1] | Cl-amidine | >150 (estimated to be 60x less potent)[1] |
| NB4 | Acute Promyelocytic Leukemia | Not explicitly stated, but dose-dependent decrease in viability observed at 2, 4, and 8 µM[5] | - | - |
Note: The cytotoxicity of YW3-56 in U2OS cells is reported to be approximately 60 times greater than that of the first-generation PAD inhibitor, Cl-amidine.[1]
In Vivo Performance: Xenograft Model Studies
Furthermore, combination therapy studies have shown that YW3-56, when used in conjunction with histone deacetylase (HDAC) inhibitors, leads to a further decrease in tumor growth, suggesting a synergistic effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of YW3-56 on the viability of cancer cell lines such as NB4.[5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 2, 4, 8 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells, such as NB4, treated with YW3-56.[5]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of mTORC1 pathway proteins (p70S6K and 4E-BP1) in cells treated with YW3-56.[1][2][3][4]
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Study
This is a general protocol for evaluating the in vivo anticancer efficacy of YW3-56.[6][7]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., intraperitoneal injection) or a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[6]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blot).
Visualizing the Molecular Pathway and Experimental Processes
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Cross-Validation of YW3-56 Hydrochloride's Effect on mTORC1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YW3-56 hydrochloride's effect on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway against other well-established mTOR inhibitors. The objective is to offer a clear, data-supported comparison to aid in the evaluation of these compounds for research and drug development purposes.
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] It is a central component of two distinct protein complexes, mTORC1 and mTORC2.[1] Dysregulation of the mTOR pathway is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1]
This compound presents an indirect mechanism of mTORC1 inhibition. It is a known inhibitor of protein arginine deiminase 2 (PAD2) and PAD4.[2] The inhibition of PAD4 by YW3-56 leads to the activation of the p53 target gene, Sestrin 2 (SESN2). SESN2, in turn, inhibits mTORC1 activity.[2] This guide compares the indirect action of YW3-56 with direct mTOR inhibitors, including allosteric inhibitors (rapalogs) and ATP-competitive mTOR kinase inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and a selection of alternative mTOR inhibitors. It is important to note that the IC50 values for this compound are for its primary targets, PAD enzymes, and its cytotoxic effect, as its inhibition of mTORC1 is indirect. The IC50 values for the other compounds are for their direct inhibition of mTOR kinase. These values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Compound | Class | Primary Target(s) | IC50 | Cell Line/Assay Condition |
| This compound | PAD Inhibitor | PAD2 | 0.5-1 µM | In vitro enzymatic assay |
| PAD4 | 1-5 µM | In vitro enzymatic assay[2] | ||
| Cytotoxicity | ~2.5 µM | U2OS osteosarcoma cells[2] | ||
| Rapamycin | Rapalog (Allosteric mTORC1 Inhibitor) | mTORC1 | ~0.1 nM | HEK293 cells |
| Everolimus (RAD001) | Rapalog (Allosteric mTORC1 Inhibitor) | mTOR | 1.6-2.4 nM | Cell-free assay |
| PP242 | ATP-Competitive mTOR Kinase Inhibitor | mTOR | Low nM range | In vitro kinase assay |
| AZD8055 | ATP-Competitive mTOR Kinase Inhibitor | mTOR | 0.8 nM | MDA-MB-468 cells |
| Dactolisib (BEZ235) | Dual PI3K/mTOR Inhibitor | PI3Kα, mTOR | 4 nM, 6 nM | Cell-free assays |
Qualitative Comparison from Western Blot Data
-
This compound: Demonstrates a dose-dependent reduction in the phosphorylation of the mTORC1 downstream target p70S6K at the Thr-389 site in U2OS cells.[2] This indicates an effective, albeit indirect, inhibition of the mTORC1 signaling pathway.
-
Rapamycin and Everolimus: As allosteric inhibitors, they effectively decrease the phosphorylation of S6K1 but have a lesser effect on the phosphorylation of another mTORC1 substrate, 4E-BP1.[3] They are known to be highly specific for mTORC1.
-
PP242 and AZD8055: These ATP-competitive inhibitors block the kinase activity of both mTORC1 and mTORC2. This results in the inhibition of phosphorylation of both S6K1 and 4E-BP1 (mTORC1 targets), as well as Akt at Ser473 (an mTORC2 target).[4]
-
Dactolisib (BEZ235): Being a dual PI3K/mTOR inhibitor, it impacts both pathways, leading to a broad inhibition of downstream signaling, including Akt phosphorylation (at both Thr308 and Ser473) and mTORC1 targets.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the mTORC1 signaling pathway and the distinct points of intervention for this compound and other classes of mTOR inhibitors.
References
Comparative Efficacy of YW3-56 Hydrochloride: An In Vitro and In Vivo Analysis
For Immediate Release
A comprehensive analysis of the protein arginine deiminase 4 (PAD4) inhibitor, YW3-56 hydrochloride, reveals its potent anti-cancer effects both in laboratory cell cultures and in preclinical animal models. This guide provides a detailed comparison of this compound with other known PAD4 inhibitors, offering researchers and drug development professionals critical data to inform future cancer therapy research.
This compound distinguishes itself by effectively targeting PAD4, an enzyme implicated in the progression of various cancers. Its mechanism of action involves the inhibition of the PAD4-mediated mTOR signaling pathway and the activation of p53 target genes, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells.
In Vitro Efficacy: A Head-to-Head Comparison
This compound has demonstrated significant inhibitory activity against PAD4 and various cancer cell lines. To provide a clear comparative landscape, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound alongside other notable PAD4 inhibitors, Cl-amidine and GSK484.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-Based Assay) |
| This compound | PAD4 | 1-5 µM [1] | U2OS (Osteosarcoma) | ~2.5 µM [1] |
| A549 (Lung) | Data not available | |||
| 95D (Lung) | Data not available | |||
| Cl-amidine | PAD1 | 0.8 µM[2] | Leukemia | 0.25 µM[3] |
| PAD3 | 6.2 µM[2] | Breast | 0.05 µM[3] | |
| PAD4 | 5.9 µM[2] | Colon | 1 µM[3] | |
| GSK484 | PAD4 | 50 nM (Ca2+-free)[2] | U2OS | Data not available |
| 250 nM (2 mM Ca2+) |
In Vivo Efficacy: Preclinical Models
For comparison, GSK484 has been evaluated in nude mouse xenograft models for colorectal cancer, where it enhanced radiosensitivity.[4] Cl-amidine has been utilized in a murine model of colitis, demonstrating its in vivo activity at a dosage of 75 mg/kg.[2]
Mechanism of Action: The YW3-56 Signaling Pathway
This compound exerts its anti-cancer effects through a well-defined signaling cascade. By inhibiting PAD4, it prevents the citrullination of histone H3, leading to the activation of the tumor suppressor protein p53. Activated p53 then upregulates the expression of its target gene, Sestrin2 (SESN2). SESN2, in turn, inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. This cascade ultimately results in the suppression of cancer cell growth.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of anti-cancer compounds.
Procedure:
-
Cell Preparation: Harvest cancer cells (e.g., U2OS, A549) during the logarithmic growth phase. Wash with sterile PBS and resuspend in a serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a novel anti-cancer compound like this compound.
This comparative guide underscores the potential of this compound as a promising candidate for further investigation in cancer therapy. The provided data and protocols offer a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic utility of PAD4 inhibition.
References
Unlocking Synergistic Anticancer Potential: A Comparative Guide to YW3-56 Hydrochloride and SAHA Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the strategic combination of targeted therapies is paramount to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of a novel investigational agent, YW3-56 hydrochloride, and the established histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. While direct clinical or preclinical studies on their combined use are not yet available, this guide outlines the scientific rationale for their potential additive or synergistic effects based on their distinct and complementary mechanisms of action. We present supporting experimental data for each compound individually and provide detailed protocols for key validation assays.
Unveiling the Individual Mechanisms: YW3-56 and SAHA
This compound is an inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in cancer progression through its role in histone citrullination and gene regulation. By inhibiting PAD4, YW3-56 has been shown to suppress the mTOR signaling pathway, induce apoptosis, and modulate autophagy and metabolic processes in cancer cells.
SAHA is a pan-HDAC inhibitor that has received FDA approval for the treatment of cutaneous T-cell lymphoma. It exerts its anticancer effects by inducing the accumulation of acetylated histones and other proteins, leading to changes in gene expression that promote cell cycle arrest, differentiation, and apoptosis. SAHA is known to impact multiple signaling pathways, including the Akt/FOXO3a and MAPK pathways.
The distinct enzymatic targets of YW3-56 (a PAD inhibitor) and SAHA (an HDAC inhibitor) suggest that their combination could offer a multi-pronged attack on cancer cells, potentially leading to a more profound and durable anti-tumor response than either agent alone.
Quantitative Data Summary
The following tables summarize the key characteristics and reported in vitro effects of this compound and SAHA based on available research.
Table 1: Comparison of this compound and SAHA
| Feature | This compound | SAHA (Vorinostat) |
| Drug Target | Protein Arginine Deiminase 4 (PAD4) and PAD2 | Histone Deacetylases (HDACs) Class I, II, and IV |
| Mechanism of Action | Inhibits histone citrullination, suppresses mTOR pathway, induces apoptosis and autophagy. | Increases histone and non-histone protein acetylation, alters gene expression leading to cell cycle arrest and apoptosis. |
| Reported IC50 Values | Varies by cell line. | In the nanomolar to low micromolar range for various cancer cell lines.[1][2][3] |
| FDA Approval | Investigational | Approved for Cutaneous T-Cell Lymphoma.[4] |
Table 2: Reported In Vitro Effects of YW3-56 and SAHA on Cancer Cells
| Effect | This compound | SAHA (Vorinostat) |
| Cell Proliferation | Inhibition observed in various cancer cell lines.[5] | Dose- and time-dependent inhibition in multiple cancer cell lines.[6] |
| Apoptosis | Induction of caspase-3/PARP-mediated apoptosis.[7] | Induction of apoptosis via intrinsic and extrinsic pathways.[8] |
| Cell Cycle | Can induce cell cycle arrest. | Causes G0/G1 or G2/M phase arrest in different cell types.[6] |
| Signaling Pathways | Downregulation of the mTOR pathway.[7] | Inactivation of MAPK signaling, modulation of Akt/FOXO3a pathway, downregulation of AKT-mTOR signaling.[6][8][9] |
| Autophagy | Can induce autophagy.[7] | Triggers autophagy in certain cancer cells.[9][10] |
Experimental Protocols
To facilitate the investigation of the potential additive effects of YW3-56 and SAHA, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and SAHA stock solutions
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of YW3-56, SAHA, or a combination of both for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9][11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and SAHA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with YW3-56, SAHA, or the combination for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5][13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PAD4, acetylated histones, cleaved PARP, Akt, mTOR, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with YW3-56, SAHA, or the combination, wash the cells with cold PBS and lyse them with lysis buffer on ice.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.[7]
-
Transfer the separated proteins to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
To illustrate the potential interplay between YW3-56 and SAHA, and the experimental approach to validate their combined effect, the following diagrams are provided.
Caption: Individual signaling pathways of YW3-56 and SAHA in cancer cells.
Caption: Proposed additive effect of YW3-56 and SAHA on cancer signaling pathways.
Caption: Experimental workflow for evaluating the combined effect of YW3-56 and SAHA.
References
- 1. benchchem.com [benchchem.com]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Western blot protocol | Abcam [abcam.com]
YW3-56 Hydrochloride: A Potent Inhibitor with Marked Specificity for PAD4
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of YW3-56 hydrochloride's inhibitory activity across various Protein Arginine Deiminase (PAD) isoforms, supported by experimental data and detailed protocols.
This compound has emerged as a significant tool in the study of citrullination, a post-translational modification catalyzed by the PAD family of enzymes. Dysregulation of PAD activity, particularly PAD4, has been implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer. YW3-56 is an irreversible inhibitor that functions by covalently binding to a critical cysteine residue within the active site of PAD enzymes. This guide focuses on its specificity for PAD4 over other catalytically active isoforms (PAD1, PAD2, and PAD3).
Comparative Inhibitory Activity of this compound
Experimental data demonstrates that this compound exhibits a notable preference for inhibiting PAD4 over other PAD isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, clearly illustrate this specificity.
| PAD Isoform | IC50 (nM) |
| Human PAD1 | 1,450 |
| Human PAD2 | 6,340 |
| Human PAD3 | 53,430 |
| Human PAD4 | 1,190 |
| Mouse PAD4 | 2,540 |
Data sourced from a study on the inhibition of Netosis by YW3-56.[1]
As the data indicates, this compound is most potent against human PAD4, with a significantly lower IC50 value compared to PAD2 and PAD3. While its activity against PAD1 is comparable to PAD4, the stark difference in potency against PAD2 and, most notably, PAD3, underscores its preferential inhibition of PAD4.
Visualizing Specificity: YW3-56 and the PAD Isoforms
The following diagram illustrates the differential inhibitory activity of this compound across the PAD enzyme family.
Caption: Comparative inhibitory potency of YW3-56 against PAD isoforms.
Experimental Methodologies
The determination of the IC50 values for this compound against various PAD isoforms is a critical experimental procedure. Below is a detailed protocol based on established methodologies for assessing PAD activity and inhibition.
In Vitro PAD Inhibition Assay (Colorimetric Method)
This assay measures the amount of citrulline produced by the enzymatic activity of PADs. The inhibition of this activity by YW3-56 is quantified by a decrease in citrulline production.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
This compound
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6
-
Color Reagent A: Diacetyl monoxime solution
-
Color Reagent B: Thiosemicarbazide solution
-
Sulfuric Acid Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of each recombinant human PAD isoform in the assay buffer to a final concentration of 2 µg/mL.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the PAD enzyme solution to each well.
-
Inhibitor Addition: Add 25 µL of the serially diluted this compound or vehicle control (assay buffer) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the BAEE substrate solution (final concentration of 10 mM) to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the sulfuric acid solution. Add 25 µL of Color Reagent A and 25 µL of Color Reagent B to each well.
-
Incubation for Color Development: Incubate the plate at 95°C for 15 minutes.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Determining PAD Inhibition
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of YW3-56 on PAD activity.
Caption: A step-by-step workflow for the in vitro PAD inhibition assay.
Conclusion
References
Evaluating YW3-56 Hydrochloride as a Chemotherapy Sensitizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of strategies to overcome chemotherapy resistance and enhance the efficacy of existing anticancer agents is a critical focus in oncology research. YW3-56 hydrochloride, a potent inhibitor of protein arginine deiminases (PADs), has emerged as a promising candidate for sensitizing cancer cells to conventional chemotherapeutic drugs. This guide provides a comprehensive evaluation of this compound, comparing its performance with alternative PAD inhibitors and presenting supporting experimental data to inform further research and development.
Mechanism of Action: How this compound May Enhance Chemotherapy
This compound is a pan-PAD inhibitor with high potency against PAD2 and PAD4. Its mechanism of action as a potential chemotherapy sensitizer (B1316253) is multifaceted and involves the modulation of several key cellular pathways implicated in cancer cell survival and drug resistance.
Upon entering a cancer cell, this compound inhibits PAD enzymes, leading to a cascade of downstream effects that can render the cell more susceptible to the cytotoxic effects of chemotherapeutic agents. These effects include:
-
Activation of p53 Target Genes: By inhibiting PAD4, YW3-56 can lead to the activation of the tumor suppressor p53 and its target genes, which can induce apoptosis and cell cycle arrest.
-
Induction of Endoplasmic Reticulum (ER) Stress: YW3-56 triggers ER stress through the PERK-eIF2α-ATF4 signaling cascade. Prolonged ER stress is a potent inducer of apoptosis.
-
Inhibition of the mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. YW3-56's inhibition of this pathway can synergize with chemotherapy to halt cancer cell progression.
-
Blockade of Autophagy Flux: Autophagy can serve as a survival mechanism for cancer cells under stress, including from chemotherapy. By blocking autophagy, YW3-56 may prevent this pro-survival response.
Performance Comparison: this compound vs. Alternative PAD Inhibitors
While direct comparative studies quantifying the chemosensitizing effect of this compound are limited, research on other PAD inhibitors, such as Cl-amidine and GSK484, provides valuable insights into the potential of this class of compounds.
| Compound | Mechanism | Chemosensitizing Effect (in vitro/in vivo) | Quantitative Data Highlights | Reference |
| This compound | Pan-PAD inhibitor (PAD2/PAD4) | Preclinical evidence suggests potential for chemosensitization through p53 activation, ER stress induction, and mTOR inhibition. | Direct quantitative data on synergy with specific chemotherapies is not yet widely available in published literature. | [1] |
| Cl-amidine | Pan-PAD inhibitor | Has been shown to sensitize cancer cells to chemotherapy. | In combination with rapamycin (B549165), Cl-amidine encapsulated in microspheres showed a 3.5% greater reduction in SK-BR-3 breast cancer cell viability compared to rapamycin alone over 24 hours.[2] | [2] |
| GSK484 | Selective PAD4 inhibitor | Enhances the radiosensitivity of colorectal and triple-negative breast cancer cells. | Pretreatment with GSK484 enhanced irradiation-induced inhibitory effects on cell proliferation, migration, and invasion in TNBC cell lines.[3][4] | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are standard protocols for key experiments used to evaluate chemotherapy sensitizers.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of this compound (or alternative sensitizer). Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus drug concentration. A decrease in the IC50 of the chemotherapeutic agent in the presence of the sensitizer indicates a synergistic effect.[1][2]
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the chemotherapeutic agent alone and in combination with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the different treatment conditions. An increase in the percentage of apoptotic cells in the combination treatment group compared to the single-agent groups indicates sensitization.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the mTOR signaling pathway.
Caption: this compound induces apoptosis via the ER stress pathway.
Experimental Workflow
Caption: Workflow for evaluating chemotherapy sensitization.
Conclusion
This compound holds significant promise as a chemotherapy sensitizer due to its ability to modulate multiple key pathways involved in cancer cell survival and drug resistance. While direct quantitative evidence of its synergistic effects with specific chemotherapeutic agents is an area requiring further investigation, the mechanistic rationale is strong, and preliminary data from other PAD inhibitors support the potential of this therapeutic strategy. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the utility of this compound in combination therapies, with the ultimate goal of improving patient outcomes in the fight against cancer.
References
Safety Operating Guide
Proper Disposal Procedures for YW3-56 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of YW3-56 hydrochloride, a PAD inhibitor. The following procedures are based on general best practices for hydrochloride salts of complex organic molecules and should be supplemented by a specific Safety Data Sheet (SDS) for the compound, which must be consulted prior to handling.
This compound is a PAD inhibitor with the molecular formula C27H33Cl2N5O2 and a molecular weight of 530.49. While a specific Safety Data Sheet (SDS) was not available, a general SDS from a supplier of similar chemical compounds indicates that this substance should be handled with care.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Avoid direct contact with the skin, eyes, and respiratory tract.
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or aerosols, a NIOSH-approved respirator may be necessary.
-
-
Spill Response: In case of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Avoid generating dust.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C27H33Cl2N5O2 |
| Molecular Weight | 530.49 g/mol |
| Physical State | Solid |
| Known Hazards (General) | Potentially harmful if swallowed. May cause drowsiness or dizziness. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves neutralization of its acidic component followed by appropriate waste management according to local, state, and federal regulations.
-
Dilution:
-
If in solid form, carefully dissolve the this compound in a large volume of water in a suitable container within a fume hood. This reduces the concentration and potential for hazardous reactions.
-
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted this compound solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
The neutralization reaction is complete when the addition of the base no longer causes a change in pH.
-
-
Waste Collection and Labeling:
-
Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The full chemical name: "Neutralized this compound solution"
-
The primary hazards (e.g., "Non-hazardous after neutralization")
-
The date of accumulation.
-
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never pour chemical waste down the drain unless explicitly permitted by your local regulations and EHS office for neutralized, non-toxic solutions.
-
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Logical relationship between compound properties and disposal action.
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